molecular formula C10H11NO3 B1664357 Actarit CAS No. 18699-02-0

Actarit

Numéro de catalogue: B1664357
Numéro CAS: 18699-02-0
Poids moléculaire: 193.20 g/mol
Clé InChI: MROJXXOCABQVEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Actarit is an anilide and a member of acetamides.

Propriétés

IUPAC Name

2-(4-acetamidophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROJXXOCABQVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020020
Record name Actarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

18699-02-0
Record name Actarit
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18699-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actarit [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18699-02-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Actarit
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetamidophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACTARIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW5B6351RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Pharmacology and Toxicology of Actarit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for professional medical advice.

Introduction

Actarit, also known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) developed in Japan for the treatment of rheumatoid arthritis (RA).[1] It exhibits anti-inflammatory and immunomodulatory properties, aiming to alleviate the symptoms of RA and potentially slow disease progression.[1] While its precise mechanism of action is not fully elucidated, research suggests that this compound modulates the immune system by influencing T-cell and macrophage activity and reducing the production of pro-inflammatory mediators.[1][2] This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound.

Pharmacology

Mechanism of Action

This compound's therapeutic effects in rheumatoid arthritis are believed to stem from its ability to modulate multiple aspects of the immune response.[1][2] The primary mechanisms include the regulation of immune cells and the suppression of inflammatory mediators.

1. Modulation of T-Cell and Macrophage Function:

  • T-Cell Inhibition: this compound has been shown to inhibit the proliferation of T-lymphocytes, which are key drivers of the autoimmune response in rheumatoid arthritis.[3] It appears to down-regulate the activation of T-cells, thereby reducing their capacity to perpetuate inflammation within the joints.[2]

  • Macrophage Modulation: this compound also influences the behavior of macrophages, another critical immune cell in RA pathogenesis. It is thought to modulate their activity, leading to a reduction in their pro-inflammatory actions.[2]

2. Inhibition of Pro-inflammatory Cytokines and Mediators:

  • Cytokine Suppression: A significant aspect of this compound's mechanism is the suppression of pro-inflammatory cytokines. It has been demonstrated to reduce the production and activity of key cytokines implicated in RA, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][2][4] By lowering the levels of these cytokines, this compound helps to mitigate inflammation and its detrimental effects on joint tissues.[1]

  • Nitric Oxide (NO) Reduction: Clinical studies have shown that this compound can reduce serum concentrations of nitric oxide (NO) in patients with early-stage rheumatoid arthritis, which correlates with an improvement in disease activity.[5]

  • Matrix Metalloproteinase (MMP) Inhibition: this compound has been found to suppress the production of matrix metalloproteinase-1 (MMP-1) by synovial cells, which are enzymes that contribute to the degradation of cartilage in affected joints.[4]

3. Inhibition of Carbonic Anhydrase II:

  • This compound is an inhibitor of Carbonic Anhydrase II (CAII) with a reported IC50 of 422 nM.[6][7] The direct contribution of this enzymatic inhibition to its anti-arthritic effects is still under investigation.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, leading to a reduction in the inflammatory cascade and its clinical manifestations in rheumatoid arthritis.

  • Anti-inflammatory Effects: By inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes through the suppression of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, this compound exerts its anti-inflammatory properties.[3]

  • Immunosuppressive Effects: The modulation of T-cell and macrophage function, coupled with the inhibition of cytokine production, contributes to its overall immunosuppressive effect, which is beneficial in autoimmune conditions like RA.[3]

Pharmacokinetics
  • Absorption: this compound is well-absorbed after oral administration, reaching peak plasma levels within 1-2 hours.[3]

  • Distribution: It has a relatively small volume of distribution, suggesting limited penetration into tissues.[3]

  • Metabolism: this compound undergoes extensive metabolism in the liver, primarily through the CYP1A2 enzyme.[3]

Toxicology

Comprehensive quantitative toxicological data for this compound, such as LD50 values from acute toxicity studies and detailed results from chronic toxicity, genotoxicity, and safety pharmacology studies, are not widely available in the public domain. The following sections outline the types of studies typically conducted for pharmaceuticals and any available information related to this compound.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The Median Lethal Dose (LD50), the dose that is lethal to 50% of the test population, is a common endpoint.

  • Data for this compound: Specific LD50 values for this compound in rodents (mice and rats) were not found in the reviewed literature.

Subchronic and Chronic Toxicity

These studies evaluate the potential adverse effects of repeated exposure to a substance over a longer period (e.g., 28 days, 90 days, or longer).

  • Data for this compound: Detailed reports of subchronic or chronic toxicity studies for this compound were not identified in the public literature.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests often includes:

  • Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations.

  • In vitro Micronucleus or Chromosomal Aberration Test: To detect chromosomal damage in mammalian cells.

  • In vivo Micronucleus Test: To assess chromosomal damage in a living organism.

  • Data for this compound: Specific results from genotoxicity studies for this compound are not publicly available.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests typically includes:

  • Central Nervous System (CNS) Assessment: Often evaluated using an Irwin test or a functional observational battery in rodents to detect behavioral and neurological changes.[8][9]

  • Cardiovascular System Assessment: This includes in vitro assays like the hERG assay to assess the potential for QT interval prolongation and in vivo studies in animals like dogs to monitor electrocardiogram (ECG), blood pressure, and heart rate.[1][10]

  • Respiratory System Assessment: Typically involves methods like whole-body or head-out plethysmography in rats to measure respiratory rate and tidal volume.[2][11]

  • Data for this compound: Specific data from safety pharmacology studies on this compound are not available in the public domain.

Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Pharmacological Data

Parameter Value Cell/System Reference
IC50 (Carbonic Anhydrase II) 422 nM Enzyme Assay [6][7]

| Therapeutic Concentration (TNF-α and IL-1β reduction) | 10⁻⁵ - 10⁻⁶ M | RA Primary Synovial Cells |[4] |

Table 2: Preclinical Efficacy Data

Animal Model Doses Tested Observed Effects Reference

| Experimental Autoimmune Encephalomyelitis (Rats) | 30, 100, 600 mg/kg | 600 mg/kg delayed onset and reduced severity. |[7] |

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model to study rheumatoid arthritis and evaluate the efficacy of anti-arthritic drugs.

Principle: Immunization of susceptible strains of mice with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to the development of inflammatory arthritis resembling human RA.

Detailed Methodology:

  • Animals: DBA/1 mice (male, 8-10 weeks old) are commonly used due to their high susceptibility to CIA.

  • Collagen Preparation: Bovine or chicken type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL by stirring overnight at 4°C.

  • Emulsification: The collagen solution is emulsified with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Primary Immunization (Day 0): Mice are injected intradermally at the base of the tail with 100 µL of the emulsion (containing 100 µg of type II collagen).

  • Booster Immunization (Day 21): A booster injection of 100 µL of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.

  • Arthritis Assessment: Starting from day 21, mice are examined daily for the onset and severity of arthritis. Clinical scoring is typically performed on a scale of 0-4 for each paw, based on the degree of erythema, swelling, and ankylosis.

  • Drug Administration: this compound or vehicle control would be administered orally daily, starting from a predetermined time point (e.g., from the day of the booster immunization).

  • Outcome Measures: Efficacy is evaluated by monitoring clinical scores, paw swelling (measured with a caliper), and histological analysis of the joints at the end of the study to assess inflammation, pannus formation, and bone/cartilage erosion.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, providing an indication of T-cell activation.

Principle: Lymphocytes are cultured in the presence of a mitogen or a specific antigen. The proliferation of the cells is quantified by measuring the incorporation of a labeled nucleoside (e.g., ³H-thymidine) into the newly synthesized DNA of dividing cells.

Detailed Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from blood samples using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well in a suitable culture medium.

  • Stimulation: Cells are stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated for a period of 3 to 5 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Labeling: During the last 18 hours of incubation, ³H-thymidine (1 µCi/well) is added to each well.

  • Harvesting and Measurement: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The results are expressed as counts per minute (CPM) or as a stimulation index (ratio of CPM in stimulated cultures to CPM in unstimulated cultures). The inhibitory effect of this compound is calculated as the percentage of reduction in proliferation compared to the vehicle control.

TNF-α ELISA (Enzyme-Linked Immunosorbent Assay)

This is a common method for quantifying the concentration of TNF-α in biological samples such as cell culture supernatants or serum.

Principle: A sandwich ELISA format is typically used. A capture antibody specific for TNF-α is coated onto the wells of a microplate. The sample is added, and any TNF-α present binds to the capture antibody. A second, detection antibody, also specific for TNF-α and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of TNF-α in the sample.

Detailed Methodology:

  • Plate Coating: A 96-well microplate is coated with a capture antibody against TNF-α and incubated overnight at 4°C.

  • Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature.

  • Sample and Standard Incubation: After washing, standards of known TNF-α concentrations and the unknown samples (e.g., cell culture supernatants from synovial cells treated with this compound) are added to the wells. The plate is incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: The plate is washed, and the biotinylated detection antibody is added to each well. The plate is incubated for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: After another wash, streptavidin-HRP conjugate is added to each well, and the plate is incubated for 30 minutes at room temperature.

  • Substrate Addition and Development: The plate is washed for the final time, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark until a color develops.

  • Stopping the Reaction and Reading: A stop solution is added to each well, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of TNF-α in the samples is then determined by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Actarit_Mechanism_of_Action cluster_ImmuneCells Immune Cells cluster_InflammatoryMediators Inflammatory Mediators cluster_ClinicalOutcomes Clinical Outcomes in RA This compound This compound T_Cell T-Cell This compound->T_Cell Inhibits Activation & Proliferation Macrophage Macrophage This compound->Macrophage Modulates Activity Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) This compound->Cytokines Inhibits Production NO Nitric Oxide (NO) This compound->NO Inhibits Production MMPs Matrix Metalloproteinases (MMPs) This compound->MMPs Inhibits Production Inflammation Inflammation T_Cell->Inflammation Macrophage->Inflammation Cytokines->Inflammation NO->Inflammation Joint_Damage Joint Damage MMPs->Joint_Damage Inflammation->Joint_Damage

Caption: Proposed mechanism of action of this compound in rheumatoid arthritis.

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Arthritis_Development Arthritis Development (Days 21-28) Day21->Arthritis_Development Treatment_Phase Treatment Phase: This compound or Vehicle (Daily Oral Gavage) Arthritis_Development->Treatment_Phase Assessment Assessment: - Clinical Score - Paw Swelling - Histology Treatment_Phase->Assessment

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Lymphocyte_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs from Blood Culture_Stimulate Culture & Stimulate (Mitogen/Antigen ± this compound) Isolate_PBMCs->Culture_Stimulate Incubate Incubate (3-5 Days) Culture_Stimulate->Incubate Label Label with ³H-Thymidine (Last 18h) Incubate->Label Measure Harvest & Measure Radioactivity Label->Measure

Caption: Workflow for the Lymphocyte Proliferation Assay.

Conclusion

This compound is a DMARD with a multifaceted mechanism of action that involves the modulation of key immune cells and the suppression of pro-inflammatory mediators central to the pathophysiology of rheumatoid arthritis. While its efficacy in preclinical and clinical settings has been demonstrated, a comprehensive public profile of its quantitative toxicology and safety pharmacology is lacking. Further research and publication of these data are necessary to fully characterize the risk-benefit profile of this compound for drug development professionals and clinicians.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Actarit Powder

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a disease-modifying antirheumatic drug (DMARD).[1] The information herein, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action, is intended to support research and development activities.

Core Physicochemical Characteristics

This compound, with the chemical name 4-(Acetylamino)benzeneacetic acid, is an odorless, white to off-white crystalline solid.[2][3][4] Its fundamental properties are crucial for formulation development, quality control, and understanding its behavior in biological systems.

Data Summary

The key physicochemical properties of this compound powder are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C₁₀H₁₁NO₃[4][5][6][7]
Molecular Weight 193.20 g/mol [2][3][4][5][8]
CAS Number 18699-02-0[2][6]
Appearance White to off-white crystalline powder[2][3][4]
Melting Point 173-175 °C[3][6][8]
Predicted pKa 4.34 ± 0.10[9]
Density (Predicted) 1.288 ± 0.06 g/cm³[4][8]
XLogP3 0.8[8][10]
SMILES CC(=O)NC1=CC=C(CC(O)=O)C=C1[2][6]
InChIKey MROJXXOCABQVEF-UHFFFAOYSA-N[5]

Solubility Profile

The solubility of this compound has been evaluated in various solvents, which is a critical parameter for both formulation and bioavailability.

Solubility Data

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubilityReferences
Methanol Freely soluble[3]
Ethanol Soluble (3 mg/mL)[3][11]
DMSO 20 mg/mL to 55 mg/mL[4][11]
DMF 20 mg/mL[11]
Acetone Sparingly soluble[3]
Water Slightly soluble (>29 µg/mL)[3][8]
Ether Very slightly soluble[3]
DMSO:PBS (pH 7.2) (1:9) 0.1 mg/mL[11]

A study systematically measured this compound's solubility in twelve different solvents from 278.15 K to 318.15 K and found that solubility increased with temperature. The observed solubility trend was: methanol > ethanol > 1-propanol > 2-butanone > 1-butanol > acetone > 2-propanol > acetonitrile > ethyl acetate > water > toluene > cyclohexane.[12]

Experimental Protocols

Detailed methodologies are essential for the reproducible determination of key physicochemical parameters.

Protocol for Solubility Determination (Isothermal Saturation Method)

This protocol is based on the established "shake-flask" method for determining thermodynamic solubility, which measures the equilibrium between the solid and dissolved states of a compound.

Objective: To determine the equilibrium solubility of this compound powder in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Selected solvent of known purity

  • Thermostatic shaker bath or incubator

  • Analytical balance

  • Volumetric flasks

  • Centrifuge and/or filters (e.g., 0.45 µm PTFE syringe filters)

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of this compound powder to a sealed vial or flask containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

  • Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to rest at the constant temperature for a short period to let the undissolved solids settle. To fully separate the solid and liquid phases, centrifuge the samples or filter the supernatant using an appropriate syringe filter. This step must be performed quickly to avoid temperature fluctuations that could alter solubility.

  • Quantification: Carefully withdraw a precise aliquot of the clear supernatant and dilute it gravimetrically or volumetrically with the solvent.

  • Analysis: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method, such as UV-Vis spectrophotometry at its λmax (246 nm) or HPLC.[11]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in that solvent at the tested temperature.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the pKa of ionizable compounds.[13][14]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound powder

  • Calibrated pH meter with a combined glass electrode

  • Automated titrator or a burette

  • Standardized acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) titrants

  • Co-solvent if needed for poorly water-soluble drugs (e.g., methanol-water mixture)[13]

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a defined volume of purified water or a suitable co-solvent system. The initial concentration should be sufficient for accurate pH measurement.

  • Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Ensure the tip of the burette containing the titrant is also submerged.

  • Initial Titration: For an acidic compound like this compound (due to its carboxylic acid group), begin by titrating with a standardized base (e.g., 0.1 M NaOH).[15]

  • Data Collection: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording both the volume of titrant added and the corresponding pH.

  • Endpoint Determination: Continue the titration well past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a sigmoid titration curve. The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). This can be determined from the inflection point of the first derivative of the titration curve.

Mechanism of Action & Signaling Pathway

This compound is understood to exert its anti-arthritic effects by modulating the immune system.[16][17] Its mechanism involves the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), and the modulation of T-cell and macrophage activity.[16][18] This action helps to reduce the inflammatory cascade that leads to joint damage in rheumatoid arthritis.[18]

The following diagram illustrates the inhibitory effect of this compound on key inflammatory pathways in a synovial cell.

Actarit_Mechanism_of_Action cluster_0 Immune Cell Activation cluster_1 Synovial Fibroblast cluster_2 Inflammatory Mediators cluster_3 Pathological Outcome T_Cell T-Cell Synovial_Cell Synovial Cell T_Cell->Synovial_Cell Macrophage Macrophage Macrophage->Synovial_Cell TNF_alpha TNF-α Synovial_Cell->TNF_alpha IL1_beta IL-1β Synovial_Cell->IL1_beta MMPs MMPs TNF_alpha->MMPs Inflammation Joint Inflammation & Damage TNF_alpha->Inflammation IL1_beta->MMPs IL1_beta->Inflammation MMPs->Inflammation This compound This compound This compound->T_Cell Inhibits Activation This compound->Macrophage Modulates Activity This compound->TNF_alpha Suppresses Production This compound->IL1_beta Suppresses Production This compound->MMPs Suppresses Production

Caption: Inhibitory pathway of this compound on pro-inflammatory mediators in rheumatoid arthritis.

References

Actarit: A Technical Guide for Basic Research in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actarit, chemically known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment of rheumatoid arthritis (RA), a chronic autoimmune disorder characterized by joint inflammation and damage.[1][2] Developed in Japan, this compound has demonstrated efficacy in mitigating RA symptoms and slowing disease progression.[1][3] While its precise mechanism of action is not fully elucidated, it is understood to modulate the immune system, making it a valuable tool for basic research into the pathophysiology of autoimmune diseases.[1][4] This guide provides a comprehensive overview of this compound's mechanisms, relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols for its application in a research setting.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted approach that involves the modulation of various components of the immune system. Its primary mechanisms include the suppression of pro-inflammatory cytokines, modulation of T-cell and macrophage activity, and inhibition of key enzymes involved in the inflammatory cascade.

  • Suppression of Pro-inflammatory Cytokines: A hallmark of autoimmune diseases like RA is the overproduction of pro-inflammatory cytokines. This compound has been shown to reduce the secretion of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) by primary synovial cells from patients with RA.[3] It is also thought to decrease the levels of Interleukin-6 (IL-6).[1]

  • Modulation of T-Cell Activity: T-cells play a central role in the pathogenesis of autoimmune diseases. This compound appears to inhibit the over-activation of T-cells, which are responsible for perpetuating the autoimmune attack on the body's own tissues.[1][4] Furthermore, it may promote the production of suppressor T-cells, which help to regulate the immune response and prevent autoimmunity.[2]

  • Influence on Macrophage Function: Macrophages are another key immune cell type involved in the inflammatory process in RA. This compound has been observed to modulate the activity of macrophages, reducing their pro-inflammatory actions.[4]

  • Inhibition of Carbonic Anhydrase II (CAII): Recent research has identified Carbonic Anhydrase II (CAII) as a direct target of this compound.[5][6] This inhibition may contribute to its anti-inflammatory effects.

  • Reduction of Nitric Oxide (NO) Levels: Studies have demonstrated that this compound can significantly reduce serum concentrations of nitric oxide (NO) in RA patients, particularly in the early stages of the disease.[7][8] NO is a pro-inflammatory mediator, and its suppression is associated with improved disease activity.[7][8]

  • Down-regulation of Adhesion Molecules: this compound has been shown to down-regulate the expression of adhesion molecules such as CD44 and intercellular adhesion molecule 1 (ICAM-1) on fibroblast-like synovial cells.[3] This action can inhibit the adhesion of lymphocytes to synovial cells, thereby reducing inflammation in the joints.[3]

  • Suppression of Matrix Metalloproteinase (MMP) Production: this compound can suppress the production of Matrix Metalloproteinase-1 (MMP-1) by primary synovial cells.[3] MMPs are enzymes that contribute to the degradation of cartilage and bone in RA.

Signaling Pathways

The immunomodulatory effects of this compound are mediated through its influence on several intracellular signaling pathways. While the complete picture is still emerging, current evidence suggests that this compound interferes with signaling cascades that lead to the production of pro-inflammatory mediators. The Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway is a critical signaling route for many cytokines implicated in autoimmune diseases.[9][10][11] By reducing the levels of cytokines like IL-6, this compound likely dampens the activation of the JAK/STAT pathway, leading to decreased transcription of inflammatory genes.

Actarit_Signaling_Pathway cluster_cause This compound's Actions cluster_effect Pathophysiological Consequences This compound This compound ImmuneCells Immune Cells (T-cells, Macrophages, Synovial Cells) This compound->ImmuneCells Inhibits CAII Carbonic Anhydrase II (CAII) This compound->CAII Inhibits Amelioration Amelioration of Autoimmune Symptoms This compound->Amelioration Leads to ProInflammatoryMediators Pro-inflammatory Mediators (TNF-α, IL-1β, IL-6, NO, MMP-1) ImmuneCells->ProInflammatoryMediators Produces TCellActivation T-Cell Activation ImmuneCells->TCellActivation Mediates Inflammation Inflammation & Joint Damage ProInflammatoryMediators->Inflammation TCellActivation->Inflammation in_vitro_workflow start Start isolate_cells Isolate & Culture RA Primary Synovial Cells start->isolate_cells treat_cells Co-culture with this compound (various concentrations) isolate_cells->treat_cells collect_samples Collect Supernatants & Harvest Cells treat_cells->collect_samples elisa Measure Cytokine/MMP (ELISA) collect_samples->elisa qpcr Measure mRNA Levels (qRT-PCR) collect_samples->qpcr flow_cytometry Analyze Adhesion Molecules (Flow Cytometry) collect_samples->flow_cytometry end End elisa->end qpcr->end binding_assay Cell-Cell Binding Assay flow_cytometry->binding_assay binding_assay->end in_vivo_workflow start Start induce_cia Induce Collagen-Induced Arthritis (CIA) in Mice start->induce_cia group_animals Group Animals (Treatment vs. Vehicle) induce_cia->group_animals treat_animals Administer this compound (e.g., daily p.o.) group_animals->treat_animals monitor_disease Monitor Clinical Score & Paw Swelling treat_animals->monitor_disease collect_samples Collect Joints & Blood at Study Endpoint monitor_disease->collect_samples histology Histopathological Analysis of Joints collect_samples->histology biomarkers Analyze Serum Biomarkers (ELISA) collect_samples->biomarkers end End histology->end biomarkers->end

References

A Technical Guide to the In Vitro Anti-inflammatory Properties of Actarit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actarit, known chemically as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD) developed for the management of rheumatoid arthritis (RA).[1][2] Its therapeutic efficacy is rooted in a multi-faceted anti-inflammatory profile, which has been characterized through numerous in vitro studies. This document provides a comprehensive technical overview of the core anti-inflammatory mechanisms of this compound demonstrated in vitro. It details the experimental protocols used to elucidate these properties, presents quantitative data in a structured format, and visualizes key pathways and workflows. The primary mechanisms discussed include the suppression of pro-inflammatory cytokines and chemokines, modulation of T-cell activity, inhibition of matrix-degrading enzymes, and downregulation of cellular adhesion molecules.

Core Anti-inflammatory Mechanisms of this compound In Vitro

This compound exerts its anti-inflammatory effects through several key mechanisms at the cellular level. It primarily targets synovial cells, which are central to the pathogenesis of rheumatoid arthritis, as well as immune cells like T-lymphocytes.

Inhibition of Pro-inflammatory Cytokine Production

A cornerstone of this compound's anti-inflammatory action is its ability to suppress the production of key pro-inflammatory cytokines that drive the inflammatory cascade in RA.

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β): In vitro studies have shown that this compound significantly reduces the spontaneous secretion of TNF-α and IL-1β from primary synovial cells isolated from RA patients.[1] This effect is observed at therapeutic concentrations.

  • Interleukin-6 (IL-6): While direct inhibition of IL-6 by this compound is noted, the broader mechanism is believed to involve the modulation of the immune system to reduce the levels of various pro-inflammatory cytokines, including IL-6.[2]

Suppression of Matrix Metalloproteinase (MMP) Production

This compound helps in preventing the degradation of joint cartilage by inhibiting the production of MMPs.

  • MMP-1 (Collagenase): Treatment of RA primary synovial cells with this compound has been shown to suppress the production of MMP-1, an enzyme responsible for breaking down collagen in the extracellular matrix.[1]

Downregulation of Adhesion Molecule Expression

The migration and interaction of inflammatory cells within the synovium are critical to RA pathology. This compound interferes with this process by reducing the expression of key adhesion molecules.

  • ICAM-1 and CD44: On fibroblast-like synovial cells, this compound downregulates the expression of Intercellular Adhesion Molecule 1 (ICAM-1) and CD44.[1]

  • VLA-4: On macrophage-like synovial cells, this compound reduces the expression of Very Late Antigen 4 (VLA-4).[1] This combined action inhibits the adhesion of lymphocytes to synovial cells, thereby reducing cell-cell interactions that perpetuate inflammation.[1]

Modulation of T-Cell Activity

This compound is understood to modulate the immune response by altering the function of T-cells, which are central players in the autoimmune processes of RA.[2] It is thought to improve the production of suppressor T-cells, which help prevent the immune system from attacking the body's own tissues.

Inhibition of Nitric Oxide (NO) Production

Elevated levels of nitric oxide are associated with inflammation and tissue damage in RA. Clinical studies with in vitro measurements have demonstrated that this compound treatment leads to a significant reduction in serum NO concentrations, which correlates with improved disease activity.[3][4]

Inhibition of Carbonic Anhydrase II (CAII)

A more recently identified mechanism is the inhibition of Carbonic Anhydrase II (CAII). In vitro assays have confirmed that this compound acts as a potent, concentration-dependent inhibitor of CAII activity.[5] This finding suggests a novel aspect of its mechanism of action that could be relevant to its anti-RA effects.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound's anti-inflammatory effects.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

Cytokine Cell Type This compound Concentration Result Reference
TNF-α RA Primary Synovial Cells 10⁻⁵ - 10⁻⁶ M Reduction in spontaneous secretion [1]

| IL-1β | RA Primary Synovial Cells | 10⁻⁵ - 10⁻⁶ M | Reduction in spontaneous secretion |[1] |

Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Production

MMP Cell Type This compound Concentration Result Reference

| MMP-1 | RA Primary Synovial Cells | 10⁻⁴ - 10⁻⁷ M | Suppression of production |[1] |

Table 3: Effect of this compound on Adhesion Molecule Expression

Adhesion Molecule Cell Type Result Reference
CD44 Fibroblast-like Synovial Cells Downregulation of expression [1]
ICAM-1 Fibroblast-like Synovial Cells Downregulation of expression [1]

| VLA-4 | CD14+ Macrophage-like Synovial Cells | Downregulation of expression |[1] |

Table 4: Inhibitory Activity of this compound on Carbonic Anhydrase II (CAII)

Target Enzyme Assay Type Result (IC₅₀) Reference

| Carbonic Anhydrase II | In vitro enzyme inhibition | 422 nM |[5] |

Detailed Experimental Protocols

Synovial Cell Culture and Cytokine/MMP Analysis
  • Objective: To determine the effect of this compound on pro-inflammatory cytokine and MMP production by synovial cells from RA patients.

  • Cell Isolation and Culture:

    • Synovial tissues are obtained from RA patients undergoing joint surgery.

    • Tissues are minced and digested with an enzyme cocktail (e.g., collagenase, DNase) to isolate primary synovial cells.

    • Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound Treatment:

    • RA primary synovial cells are seeded in culture plates.

    • After adherence, cells are co-cultured with this compound at a range of concentrations (e.g., 10⁻⁴ M to 10⁻⁷ M) for a specified period (e.g., 24-48 hours).[1]

  • Analysis:

    • Cytokine Measurement: Supernatants from the cell cultures are collected. The concentrations of TNF-α and IL-1β are quantified using Enzyme-Linked Immunosorbent Assays (ELISA).

    • MMP Measurement: The production of MMP-1 in the culture supernatants is also measured by ELISA.

    • mRNA Analysis: To measure effects on gene expression, RNA is extracted from the cells, and levels of TNF-α, IL-1β, and MMP-1 mRNA are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or quantitative PCR (qPCR).[1]

Flow Cytometry for Adhesion Molecule Expression
  • Objective: To analyze the effect of this compound on the surface expression of adhesion molecules on synovial cells.

  • Cell Culture and Treatment:

    • Fibroblast-like and macrophage-like synovial cell lines are cultured.

    • Cells are treated with various concentrations of this compound as described in the protocol above.

  • Immunofluorescence Staining and Flow Cytometry:

    • After treatment, cells are harvested.

    • Cells are incubated with fluorescently-labeled monoclonal antibodies specific for CD44, ICAM-1, or VLA-4.

    • The intensity of fluorescence, corresponding to the level of adhesion molecule expression on the cell surface, is measured using a flow cytometer.[1]

Carbonic Anhydrase II (CAII) Inhibition Assay
  • Objective: To quantitatively evaluate the inhibitory effect of this compound on CAII activity.

  • Protocol:

    • A standard in vitro CAII inhibition assay is performed. This typically involves measuring the esterase activity of purified CAII.

    • The enzyme is incubated with a substrate (e.g., p-nitrophenyl acetate) that produces a colored product upon cleavage.

    • This compound is added at various concentrations to determine its effect on the rate of the enzymatic reaction.

    • The absorbance of the colored product is measured spectrophotometrically over time.

    • The concentration of this compound that inhibits 50% of the enzyme's activity (IC₅₀) is calculated from the dose-response curve.[5]

Visualizing Pathways and Workflows

Diagrams

G cluster_0 Cell Preparation cluster_1 Experiment cluster_2 Analysis T RA Synovial Tissue I Enzymatic Digestion (Collagenase, DNase) T->I C Primary Synovial Cell Culture I->C Treat Co-culture with This compound (10⁻⁴ - 10⁻⁷ M) C->Treat Incubate Incubation (24-48h) Treat->Incubate Supernatant Collect Supernatant Incubate->Supernatant Cells Harvest Cells Incubate->Cells ELISA ELISA Assay (TNF-α, IL-1β, MMP-1) Supernatant->ELISA Flow Flow Cytometry (CD44, ICAM-1, VLA-4) Cells->Flow RNA RNA Extraction Cells->RNA qPCR qPCR Analysis (Gene Expression) RNA->qPCR

Caption: Experimental workflow for in vitro analysis of this compound.

G cluster_cells Synovial Cells (Fibroblasts, Macrophages) This compound This compound NFkB NF-κB Pathway (Putative Target) This compound->NFkB Inhibits Cytokine Pro-inflammatory Cytokines (TNF-α, IL-1β) This compound->Cytokine Inhibits MMP MMPs (MMP-1) This compound->MMP Inhibits Adhesion Adhesion Molecules (ICAM-1, VLA-4) This compound->Adhesion Inhibits CAII Carbonic Anhydrase II This compound->CAII Inhibits NO Nitric Oxide Synthase This compound->NO Inhibits NFkB->Cytokine NFkB->MMP NFkB->Adhesion NFkB->NO

Caption: Proposed signaling pathway for this compound's anti-inflammatory action.

G cluster_0 Molecular Actions cluster_1 Cellular Effects cluster_2 Therapeutic Outcome A1 Inhibition of Cytokine Production (TNF-α, IL-1β) B1 Reduced Synovial Inflammation A1->B1 A2 Inhibition of MMP-1 Production B2 Decreased Cartilage Degradation A2->B2 A3 Downregulation of Adhesion Molecules B3 Inhibition of Lymphocyte Adhesion A3->B3 A4 Inhibition of CAII & NO A4->B1 C1 Amelioration of RA Symptoms B1->C1 B2->C1 B3->C1

Caption: Logical relationship of this compound's molecular and cellular effects.

Conclusion

The in vitro evidence provides a strong foundation for understanding the anti-inflammatory and disease-modifying effects of this compound. Its ability to concurrently inhibit multiple key pathological processes—including the production of inflammatory cytokines, the expression of adhesion molecules, and the activity of matrix-degrading enzymes—highlights its role as a multi-target agent in the treatment of rheumatoid arthritis. The identification of its inhibitory action on Carbonic Anhydrase II opens new avenues for research into its complete mechanism of action. These findings validate its clinical use and support further investigation into its therapeutic potential for RA and other inflammatory conditions.

References

Actarit as a Carbonic Anhydrase II (CAII) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actarit, a disease-modifying antirheumatic drug (DMARD), has been traditionally used in the management of rheumatoid arthritis (RA).[1][2] While its mechanism of action has historically been attributed to the modulation of the immune system, recent advancements in computational pharmacology and subsequent in vitro validation have identified a novel molecular target: Carbonic Anhydrase II (CAII).[3][4] This guide provides an in-depth technical overview of this compound's function as a CAII inhibitor, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying scientific processes.

Introduction to this compound and its Novel Target

This compound, chemically known as 4-acetylaminophenylacetic acid, is an orally administered drug primarily prescribed for the treatment of rheumatoid arthritis.[1][5] Its therapeutic effects have been associated with the suppression of inflammatory cytokines and the modulation of T-cell activity.[1] However, the precise molecular mechanisms underpinning these effects have not been fully elucidated.[1]

A significant breakthrough in understanding this compound's pharmacology came from an in silico target prediction study that identified Carbonic Anhydrase II (CAII) as a high-probability target.[3][4] This prediction was subsequently confirmed through in vitro enzymatic assays, establishing this compound as a potent inhibitor of CAII.[3][4][6] This discovery opens new avenues for re-examining this compound's role in rheumatoid arthritis from the perspective of CAII inhibition and suggests potential for its repositioning for other medical conditions linked to CAII activity.[3][4][6][7]

Quantitative Analysis of CAII Inhibition

The inhibitory potency of this compound against human Carbonic Anhydrase II was determined experimentally, yielding a submicromolar IC50 value. This quantitative data is crucial for understanding the drug's affinity for its target and for comparative analysis with other known CAII inhibitors.

CompoundTarget EnzymeIC50 Value
This compoundHuman Carbonic Anhydrase II (CAII)422 nM[3][4][5][6][7][8][9][10][11]

Experimental Protocols

The identification and validation of this compound as a CAII inhibitor involved a multi-step process, beginning with computational screening and culminating in experimental verification.

In Silico Target Prediction

The initial identification of CAII as a potential target for this compound was achieved using a ligand-centric, chemical similarity-based computational method.[3][4][6][7]

  • Methodology: The MolTarPred software was utilized for this analysis. This tool predicts potential protein targets for a given small molecule by comparing its chemical structure to a database of known ligands with established biological activities. The prediction is based on the principle that structurally similar molecules are likely to bind to similar protein targets.

  • Prediction for this compound: In the case of this compound, the in silico screening ranked Carbonic Anhydrase II as a top potential target with a high confidence score.[4][6]

In Vitro Carbonic Anhydrase II Inhibition Assay

To validate the computational prediction, an in vitro enzymatic assay was performed to quantify the inhibitory effect of this compound on CAII activity. While the precise protocol used in the initial discovery is not detailed in the available literature, a representative colorimetric assay for CAII inhibition is described below. This method is based on the esterase activity of CAII.

  • Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol and acetate. The product, p-nitrophenol, is a chromophore that can be quantified spectrophotometrically at approximately 400-415 nm. The rate of p-nitrophenol formation is proportional to the enzyme's activity. An inhibitor will decrease this rate.

  • Materials:

    • Human Carbonic Anhydrase II (purified enzyme)

    • This compound (test compound)

    • p-Nitrophenyl acetate (pNPA, substrate)

    • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

    • 96-well microplates

    • Microplate spectrophotometer

  • Procedure:

    • Preparation of Reagents:

      • Prepare a stock solution of CAII in Tris-HCl buffer.

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions at various concentrations.

      • Prepare a stock solution of pNPA in a water-miscible solvent like acetonitrile.

    • Assay Setup:

      • In a 96-well plate, add the Tris-HCl buffer.

      • Add a small volume of the this compound dilutions to the appropriate wells. Include a control well with solvent only (no inhibitor).

      • Add the CAII enzyme solution to all wells except for a blank control.

      • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.

    • Enzymatic Reaction and Measurement:

      • Initiate the reaction by adding the pNPA substrate solution to all wells.

      • Immediately place the plate in a microplate reader set to the appropriate wavelength (e.g., 415 nm).

      • Measure the absorbance at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes) in kinetic mode.

    • Data Analysis:

      • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.

      • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

      • Plot the percentage of inhibition against the logarithm of the this compound concentration.

      • Fit the data to a dose-response curve using non-linear regression to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the CAII activity.[10]

Visualizing the Workflow and Proposed Mechanism

Graphviz diagrams are provided to illustrate the logical flow of the research and the proposed mechanism of action for this compound as a CAII inhibitor.

Experimental Workflow

experimental_workflow cluster_insilico In Silico Phase cluster_invitro In Vitro Validation This compound This compound (Orphan Drug) moltarpred MolTarPred (Chemical Similarity) This compound->moltarpred prediction Predicted Target: Carbonic Anhydrase II moltarpred->prediction caii_assay CAII Enzymatic Assay prediction->caii_assay Validation dose_response Dose-Response Curve caii_assay->dose_response ic50 IC50 = 422 nM dose_response->ic50

Caption: Workflow for the identification and validation of this compound as a CAII inhibitor.

Proposed Signaling Pathway in Rheumatoid Arthritis

The inhibition of CAII by this compound may contribute to its anti-rheumatic effects. While the exact pathway is still under investigation, a plausible mechanism involves the modulation of the inflammatory environment within the synovium. Studies have noted increased CA2 expression in osteoarthritic chondrocytes and the presence of CAII autoantibodies in RA patients, suggesting a role for this enzyme in joint pathology.[3]

signaling_pathway cluster_cell Synovial Fibroblast / Chondrocyte This compound This compound caii Carbonic Anhydrase II (CAII) This compound->caii Inhibits pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) caii->pro_inflammatory Modulates Production? mmps Matrix Metalloproteinases (MMPs) pro_inflammatory->mmps Induces joint_damage Joint Damage & Inflammation pro_inflammatory->joint_damage Contributes to mmps->joint_damage Contributes to

Caption: Proposed mechanism of this compound's action in rheumatoid arthritis via CAII inhibition.

X-Ray Crystallography

As of the latest available data, a co-crystal structure of this compound in complex with Carbonic Anhydrase II has not been publicly released. The determination of such a structure would be invaluable for elucidating the precise binding mode of this compound within the active site of CAII, providing a structural basis for its inhibitory activity and guiding future drug design efforts. While the crystal structure of this compound alone has been determined, the specific interactions with its target enzyme remain an area for future research.

Conclusion and Future Directions

The identification and validation of this compound as a potent inhibitor of Carbonic Anhydrase II represents a significant advancement in the understanding of this established anti-rheumatic drug.[3][4] This new-found mechanism of action provides a fresh perspective on its therapeutic effects in rheumatoid arthritis and suggests that its clinical benefits may be, at least in part, mediated through the modulation of CAII activity.

This discovery has several important implications for future research and drug development:

  • Elucidation of Anti-Rheumatic Mechanism: Further studies are warranted to precisely delineate the downstream signaling pathways affected by CAII inhibition in the context of synovial inflammation and joint degradation.

  • Drug Repositioning: Given the involvement of CAII in a variety of physiological processes, the confirmed inhibitory activity of this compound suggests its potential for repositioning to treat other CAII-associated conditions, such as certain types of cancer, glaucoma, and neurological disorders.[3][4][6][7]

  • Structure-Based Drug Design: The determination of the co-crystal structure of this compound and CAII would enable detailed analysis of their interaction, facilitating the design of novel, more potent, and selective CAII inhibitors.

References

Methodological & Application

Application Notes and Protocols: In Vitro Cytokine Inhibition by Actarit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA). Its therapeutic effects are largely attributed to its ability to modulate the immune system and suppress the production of pro-inflammatory cytokines.[1] This document provides detailed application notes and protocols for in vitro assays designed to evaluate the inhibitory effects of this compound on key cytokines implicated in RA pathogenesis, namely Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

Mechanism of Action Overview

This compound is understood to exert its anti-inflammatory effects by downregulating the production of pivotal pro-inflammatory cytokines.[1] In the context of rheumatoid arthritis, an autoimmune condition characterized by chronic inflammation of the joints, cytokines such as TNF-α, IL-1β, and IL-6 are key mediators of the inflammatory cascade, leading to synovitis, cartilage degradation, and bone erosion. This compound's ability to reduce the secretion of these cytokines from immune and synovial cells is a cornerstone of its therapeutic action. While the precise intracellular signaling pathways modulated by this compound to achieve this effect are not fully elucidated, it is known to act on synovial cells to inhibit the production of these inflammatory mediators.[1]

Data Presentation: Quantitative Inhibition of Cytokine Production by this compound

The following table summarizes the available quantitative data on the in vitro inhibitory effects of this compound on pro-inflammatory cytokine production.

CytokineCell TypeStimulationThis compound ConcentrationObserved EffectReference
TNF-αPrimary Synovial Cells (from RA patients)Spontaneous secretion10⁻⁵ M - 10⁻⁶ MReduction in secretion[1]
IL-1βPrimary Synovial Cells (from RA patients)Spontaneous secretion10⁻⁵ M - 10⁻⁶ MReduction in secretion[1]
IL-6---No specific in vitro quantitative data on direct inhibition by this compound was identified in the reviewed literature.

Experimental Protocols

Protocol 1: Inhibition of Spontaneous Cytokine Production in Primary Human Fibroblast-Like Synoviocytes (FLS) from RA Patients

This protocol is designed to assess the effect of this compound on the spontaneous production of TNF-α and IL-1β by FLS isolated from patients with rheumatoid arthritis.

Materials:

  • Primary Human Fibroblast-Like Synoviocytes from RA patients

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Human TNF-α and IL-1β ELISA kits

Procedure:

  • Cell Culture: Culture primary human FLS from RA patients in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Once confluent, detach the cells using Trypsin-EDTA and seed them in 96-well plates at a density of 1 x 10⁴ cells per well. Allow the cells to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture medium to final concentrations ranging from 10⁻⁷ M to 10⁻⁴ M. Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of each cytokine for each this compound concentration relative to the vehicle control.

Protocol 2: Inhibition of LPS-Induced Cytokine Production in a Macrophage Cell Line (e.g., RAW 264.7)

This protocol outlines a method to evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced production of TNF-α, IL-1β, and IL-6 in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and antibiotics

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • PBS

  • 96-well cell culture plates

  • Murine TNF-α, IL-1β, and IL-6 ELISA kits

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treatment with this compound: Prepare dilutions of this compound in culture medium. Remove the existing medium and add the medium containing various concentrations of this compound to the cells. Include a vehicle control. Incubate for 2 hours.

  • LPS Stimulation: Prepare a solution of LPS in culture medium. Add LPS to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plates and collect the supernatants as described in Protocol 1.

  • Cytokine Quantification: Determine the concentrations of murine TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits.

  • Cell Viability Assessment: After collecting the supernatant, assess the viability of the cells remaining in the plate using a suitable cell viability assay to ensure that the observed cytokine inhibition is not due to cytotoxicity of this compound.

  • Data Analysis: Normalize the cytokine production to the LPS-stimulated control and calculate the dose-dependent inhibition by this compound.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways in Cytokine Production

The production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in synovial cells is regulated by complex intracellular signaling cascades. Key pathways involved include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the precise molecular target of this compound within these pathways is not definitively established, it is hypothesized to interfere with one or more upstream signaling events, leading to a reduction in the transcription and translation of these cytokine genes.

Cytokine_Production_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., IL-1, TNF-α, LPS) Receptors Receptors (e.g., IL-1R, TNFR, TLR4) Signaling_Intermediates Signaling Intermediates Receptors->Signaling_Intermediates IKK IKK Complex Signaling_Intermediates->IKK MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Signaling_Intermediates->MAPK_Cascade NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB (p50/p65) NFkB_Inhibitor->NFkB releases Transcription Gene Transcription NFkB->Transcription AP1 AP-1 MAPK_Cascade->AP1 AP1->Transcription Actarit_Target This compound (Proposed Site of Action) Actarit_Target->Signaling_Intermediates Cytokine_Genes TNF-α, IL-1β, IL-6 Genes Transcription->Cytokine_Genes Translation Translation Cytokine_Genes->Translation Cytokines Pro-inflammatory Cytokines Translation->Cytokines

Caption: General signaling pathways leading to cytokine production.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

The following diagram illustrates the general workflow for conducting an in vitro assay to determine the cytokine inhibitory potential of this compound.

Experimental_Workflow A 1. Cell Culture (e.g., FLS, Macrophages) B 2. Cell Seeding (96-well plate) A->B C 3. This compound Treatment (Dose-response) B->C D 4. Stimulation (e.g., LPS or spontaneous) C->D E 5. Incubation (24-48 hours) D->E F 6. Supernatant Collection E->F I Optional: Cell Viability Assay E->I G 7. Cytokine Quantification (ELISA) F->G H 8. Data Analysis (% Inhibition, IC50) G->H

Caption: Workflow for this compound cytokine inhibition assay.

Logical Relationship of this compound's Action

This diagram depicts the logical flow of how this compound is understood to function in mitigating inflammation in rheumatoid arthritis at a cellular level.

Actarit_Logical_Relationship RA Rheumatoid Arthritis Pathophysiology Synovial_Cells Activated Synovial Cells & Immune Cells RA->Synovial_Cells Cytokines Increased Production of TNF-α, IL-1β, IL-6 Synovial_Cells->Cytokines Inflammation Joint Inflammation & Damage Cytokines->Inflammation Amelioration Amelioration of RA Symptoms This compound This compound Inhibition Inhibition of Cytokine Production This compound->Inhibition Inhibition->Cytokines Inhibition->Amelioration

Caption: this compound's mechanism in RA inflammation.

References

Application Notes and Protocols for Dissolving Actarit in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actarit (4-acetylaminophenylacetic acid) is a disease-modifying antirheumatic drug (DMARD) developed for the treatment of rheumatoid arthritis.[1] For in vitro studies investigating its mechanism of action and therapeutic potential, proper dissolution and preparation of this compound is crucial for accurate and reproducible results. These application notes provide detailed protocols for dissolving this compound for cell culture experiments, along with a summary of its solubility in common laboratory solvents and a diagram of its putative signaling pathway.

Data Presentation: Solubility of this compound

This compound exhibits varying solubility in different solvents. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions. It is critical to use anhydrous or newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[2]

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 20 mg/mL[3]Recommended for preparing high-concentration stock solutions. Use of newly opened, anhydrous DMSO is highly advised.[2]
Dimethylformamide (DMF) 20 mg/mL[3]An alternative to DMSO for stock solution preparation.
Ethanol 3 mg/mL[3]Lower solubility compared to DMSO and DMF.
DMSO:PBS (pH 7.2) (1:9) 0.1 mg/mL[3]Demonstrates the low solubility of this compound in aqueous solutions, necessitating a stock solution in a stronger solvent.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Optional: Water bath or heat block

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted to working concentrations.

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For a 100 mM stock solution, you will need 19.32 mg of this compound for every 1 mL of DMSO.

  • Dissolving in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or heat block for 5-10 minutes can be applied. Intermittent vortexing during warming is recommended.

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If sterility is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of this compound Working Solution for Cell Treatment

This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

  • Thawing Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To ensure accurate final concentrations, it is advisable to perform an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution.

  • Final Dilution:

    • Calculate the volume of the stock or intermediate solution needed to achieve the desired final concentration in your cell culture vessel. For example, to treat cells in 10 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 100 mM stock solution.

    • Add the calculated volume of the this compound solution to the pre-warmed cell culture medium.

    • Mix gently by swirling the culture vessel or by pipetting up and down.

  • Vehicle Control: It is essential to include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as the this compound-treated cultures.

  • Cell Treatment: Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂). In studies with rheumatoid arthritis synovial cells, therapeutic concentrations of this compound have been shown to be in the range of 10⁻⁵ to 10⁻⁶ M.[4]

Mandatory Visualization

Signaling Pathway of this compound in Rheumatoid Arthritis

The following diagram illustrates the proposed mechanism of action of this compound in the context of rheumatoid arthritis, highlighting its inhibitory effects on pro-inflammatory signaling cascades.

Actarit_Signaling_Pathway Proposed Signaling Pathway of this compound This compound This compound T_Cell T-Cell Activation This compound->T_Cell Inhibits Macrophage Macrophage Activation This compound->Macrophage Inhibits Synovial_Fibroblast Synovial Fibroblast This compound->Synovial_Fibroblast Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) T_Cell->Pro_inflammatory_Cytokines Promotes Macrophage->Pro_inflammatory_Cytokines Promotes Synovial_Fibroblast->Pro_inflammatory_Cytokines Promotes Inflammation Joint Inflammation and Damage Pro_inflammatory_Cytokines->Inflammation Leads to Actarit_Experimental_Workflow Experimental Workflow for this compound Cell Treatment start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock culture_cells Culture Cells to Desired Confluency start->culture_cells prep_working Prepare this compound Working Solution prep_stock->prep_working prep_vehicle Prepare Vehicle Control (DMSO) prep_stock->prep_vehicle treat_cells Treat Cells with this compound or Vehicle culture_cells->treat_cells prep_working->treat_cells prep_vehicle->treat_cells incubate Incubate for Desired Duration treat_cells->incubate analyze Analyze Cells (e.g., Viability, Gene Expression) incubate->analyze end End analyze->end

References

Actarit in Murine Models: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Actarit (4-acetylaminophenylacetic acid), an immunomodulatory drug, in various mouse models of autoimmune disease, particularly those mimicking rheumatoid arthritis. The following protocols and data are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is understood to exert its therapeutic effects by modulating the immune system. Its primary mechanisms include the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[1] Additionally, this compound has been shown to inhibit the activation of T-cells and modulate the activity of macrophages, both of which play a critical role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.

Data Summary: this compound Dosage and Administration in Mouse Models

The following tables summarize the quantitative data on this compound dosage and administration compiled from preclinical studies in mouse models of arthritis.

Table 1: this compound Dosage in Collagen-Induced Arthritis (CIA) Mouse Model

Mouse StrainAdministration RouteDosage Range (mg/kg/day)Dosing FrequencyTreatment DurationObserved EffectsReference
DBA/1JOral0.1 - 100Once daily35 daysDose-dependent reduction in arthritis score and hind paw swelling.[2]Fujisawa et al.

Table 2: this compound Dosage in Spontaneous Autoimmune Arthritis Mouse Model

Mouse StrainAdministration RouteDosage Range (mg/kg/day)Dosing FrequencyTreatment DurationObserved EffectsReference
MRL/lprOral0.1 - 3Once daily12 weeksDose-dependent reduction in total arthritic score.[2]Fujisawa et al.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This model is a widely used preclinical model for rheumatoid arthritis, characterized by an autoimmune response to type II collagen, leading to joint inflammation and destruction.

a. Induction of CIA:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a subcutaneous injection of the emulsion at the base of the tail of male DBA/1J mice (8-10 weeks old).

  • Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a subcutaneous injection of the emulsion at the base of the tail.

b. This compound Administration (Oral Gavage):

  • Preparation of this compound Solution: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Dosage and Administration: Beginning on the day of the first immunization (Day 0), administer this compound orally once daily for 35 consecutive days. The recommended dose range for exploratory studies is 0.1 to 100 mg/kg.

  • Control Group: Administer the vehicle alone to the control group of mice following the same schedule.

c. Assessment of Arthritis:

  • Clinical Scoring: Monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and redness. The maximum score per mouse is 16.

  • Paw Thickness Measurement: Measure the thickness of the hind paws using a caliper at regular intervals to quantify swelling.

  • Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess synovial inflammation, cartilage erosion, and bone destruction.

Spontaneous Arthritis in MRL/lpr Mice

MRL/lpr mice spontaneously develop a systemic autoimmune disease with features resembling human lupus and rheumatoid arthritis, including synovitis and joint destruction.

a. Animal Model:

  • Use MRL/lpr mice, which typically begin to show signs of arthritis around 8-12 weeks of age.

b. This compound Administration (Oral Gavage):

  • Preparation of this compound Solution: Prepare a homogenous suspension of this compound in a suitable vehicle.

  • Dosage and Administration: Begin treatment at 8 weeks of age. Administer this compound orally once daily for 12 weeks. A suggested effective dose range is 0.1 to 3 mg/kg.[2]

  • Control Group: Administer the vehicle alone to the control group of mice.

c. Assessment of Arthritis:

  • Clinical Scoring: Monitor and score the severity of arthritis in the paws weekly.

  • Histopathological Analysis: At the termination of the experiment, perform histological analysis of the joint tissues to evaluate the extent of synovitis and joint damage.

Visualizations

Actarit_Signaling_Pathway This compound Signaling Pathway cluster_cytokines Pro-inflammatory Cytokines cluster_mediators Inflammatory Mediators This compound This compound T_Cell T-Cell This compound->T_Cell Inhibits Activation Macrophage Macrophage This compound->Macrophage Modulates Activity TNF_alpha TNF-α T_Cell->TNF_alpha IL1 IL-1 Macrophage->IL1 IL6 IL-6 Macrophage->IL6 Synoviocytes Synovial Cells MMPs MMPs Synoviocytes->MMPs NO Nitric Oxide Synoviocytes->NO Inflammation Inflammation & Joint Destruction TNF_alpha->Inflammation IL1->Inflammation IL6->Inflammation MMPs->Inflammation NO->Inflammation

Caption: this compound's immunomodulatory signaling pathway.

Experimental_Workflow_CIA_Model Experimental Workflow for this compound in CIA Mouse Model cluster_setup Model Induction cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Treatment_Start Day 0: Start this compound Treatment (Oral, Once Daily) Monitoring Daily: Clinical Scoring & Paw Measurement Day0->Monitoring Day21->Monitoring Treatment_End Day 35: End this compound Treatment Treatment_Start->Treatment_End 35 Days Endpoint Day 35: Endpoint Analysis (Histopathology) Treatment_End->Endpoint Monitoring->Endpoint

Caption: Experimental workflow for this compound in a CIA mouse model.

References

Determining the Optimal In Vivo Treatment Duration of Actarit: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Actarit, a disease-modifying antirheumatic drug (DMARD), has demonstrated efficacy in the management of rheumatoid arthritis (RA) by modulating the immune system.[1] A critical aspect of its therapeutic application is the determination of the optimal treatment duration to maximize efficacy while ensuring patient safety. This document provides a comprehensive overview of the current knowledge on this compound's treatment duration in both clinical and preclinical settings. It also furnishes detailed protocols for researchers to design and execute in vivo studies aimed at defining the optimal therapeutic window for this compound in animal models of arthritis.

Introduction

This compound exerts its therapeutic effects by suppressing the activity of T-cells and reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] While clinical studies have explored specific treatment regimens, the optimal duration of this compound administration for achieving sustained remission and preventing disease progression remains an area of active investigation. These application notes and protocols are intended to serve as a guide for researchers in designing and conducting in vivo experiments to elucidate the dose-response and duration-response relationships of this compound.

Current Knowledge on this compound Treatment Duration

Published data from clinical and preclinical studies provide a foundation for understanding the therapeutic window of this compound. The following tables summarize the quantitative data from these studies.

Table 1: Summary of this compound Treatment Duration in Human Clinical Trials for Rheumatoid Arthritis
Study PopulationThis compound DoseTreatment DurationKey Efficacy OutcomesSafety and TolerabilityReference
Patients with early-stage RA (stages I and II)Not specified24 weeksSignificant improvement in morning stiffness, number of tender and swollen joints, grip strength, pain score, mHAQ, ESR, CRP, and Lansbury index.[2]Not detailed[2]
Patients with advanced-stage RA (stages III and IV)Not specified24 weeksNo significant improvement in morning stiffness, pain score, ESR, or CRP.[2]Not detailed[2]
Patients with active RA unresponsive to methotrexate300 mg/day24 weeksSignificant improvement in morning stiffness, grip strength, swollen joint counts, pain score, mHAQ, patient's and physician's global assessments, and CRP.[3]No severe adverse drug reactions were observed.[3][3]
Elderly patients with mildly to moderately active RA300 mg/day48 weeks70% of patients achieved ACR20 response; 35% achieved ACR50. Significant improvements in swollen joints, pain, disease activity assessments, ESR, and CRP.[4]No adverse reactions or aggravation of complications were observed.[4][4]
Table 2: Summary of this compound Treatment Duration in Preclinical In Vivo Studies
Animal ModelThis compound AdministrationTreatment DurationKey Efficacy OutcomesReference
Collagen-induced arthritis in DBA/1J miceOral, once a day35 days (starting after 1st immunization)Lowered the arthritis score.[5][5]

Signaling Pathway of this compound in Rheumatoid Arthritis

This compound's mechanism of action involves the modulation of the immune response, primarily by affecting T-cell function and cytokine production. The following diagram illustrates the proposed signaling pathway.

Actarit_Pathway cluster_immune_cell Immune Cells (T-cell, Macrophage) cluster_inflammation Inflammatory Response Antigen Antigen T-cell T-cell Antigen->T-cell Activation Macrophage Macrophage T-cell->Macrophage Activation Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Macrophage->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Production Joint Inflammation & Damage Joint Inflammation & Damage Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)->Joint Inflammation & Damage This compound This compound This compound->T-cell Inhibition of Activation This compound->Macrophage Modulation This compound->Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Reduction of Production

Proposed signaling pathway of this compound in rheumatoid arthritis.

Experimental Protocols for Determining Optimal Treatment Duration

To determine the optimal in vivo treatment duration of this compound, a well-controlled, multi-arm study in a relevant animal model of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) mouse model, is recommended.

Experimental Workflow

The following diagram outlines the logical workflow for a study designed to determine the optimal treatment duration of this compound.

Optimal_Duration_Workflow cluster_setup Study Setup cluster_treatment Treatment Arms cluster_assessment Outcome Assessment ModelInduction Induce Collagen-Induced Arthritis in Mice GroupAssignment Randomly Assign Mice to Treatment Groups ModelInduction->GroupAssignment Vehicle Vehicle Control GroupAssignment->Vehicle Actarit_T1 This compound - Duration 1 (e.g., 2 weeks) GroupAssignment->Actarit_T1 Actarit_T2 This compound - Duration 2 (e.g., 4 weeks) GroupAssignment->Actarit_T2 Actarit_T3 This compound - Duration 3 (e.g., 6 weeks) GroupAssignment->Actarit_T3 Clinical Clinical Scoring (Arthritis Index) Vehicle->Clinical Actarit_T1->Clinical Actarit_T2->Clinical Actarit_T3->Clinical Histology Histopathological Analysis of Joints Clinical->Histology Biomarkers Biomarker Analysis (e.g., Cytokines) Histology->Biomarkers Analysis Statistical Analysis and Determination of Optimal Duration Biomarkers->Analysis

Workflow for determining optimal in vivo treatment duration.
Detailed Methodology for a Duration-Finding Study in a CIA Mouse Model

4.2.1. Animals

  • DBA/1J mice (male, 8-10 weeks old) are commonly used as they are highly susceptible to CIA.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization before the start of the experiment.

4.2.2. Induction of Collagen-Induced Arthritis (CIA)

  • Day 0: Primary Immunization

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

  • Day 21: Booster Immunization

    • Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

    • Administer 100 µL of the emulsion intradermally at a site near the primary injection.

4.2.3. Treatment Groups and Administration

  • Begin treatment on Day 21, upon the first signs of arthritis, or prophylactically from Day 0. The timing of treatment initiation should be clearly defined.

  • Group 1: Vehicle Control: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) orally once daily for the maximum duration of the study.

  • Group 2: this compound - Short Duration: Administer this compound (e.g., 100 mg/kg) orally once daily for 2 weeks.

  • Group 3: this compound - Medium Duration: Administer this compound (e.g., 100 mg/kg) orally once daily for 4 weeks.

  • Group 4: this compound - Long Duration: Administer this compound (e.g., 100 mg/kg) orally once daily for 6 weeks.

  • Group 5: Positive Control (e.g., Methotrexate): Administer a known effective agent to validate the model.

4.2.4. Outcome Measures

  • Clinical Assessment (3 times per week):

    • Score each paw for signs of inflammation (erythema and swelling) on a scale of 0-4 (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation).

    • The maximum arthritis score per mouse is 16.

    • Measure paw thickness using a digital caliper.

  • Histopathological Analysis (at study termination):

    • Collect hind paws and fix in 10% neutral buffered formalin.

    • Decalcify, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Safranin O-Fast Green.

    • Score sections for inflammation, pannus formation, cartilage damage, and bone erosion.

  • Biomarker Analysis (at study termination):

    • Collect blood via cardiac puncture and isolate serum.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.

4.2.5. Statistical Analysis

  • Analyze differences in arthritis scores and paw thickness over time using a two-way ANOVA with repeated measures.

  • Compare histopathology scores and biomarker levels between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

  • A p-value of <0.05 is typically considered statistically significant.

Considerations for Long-Term Safety

While the primary focus is on efficacy, long-term safety is paramount. Any in vivo study should include monitoring for potential adverse effects.

  • Daily Health Monitoring: Observe animals for any changes in behavior, appearance, or signs of distress.

  • Body Weight: Record body weight at least twice a week as an indicator of general health.

  • Organ Histopathology: At the end of the study, collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any signs of toxicity.

  • Clinical Chemistry: Analyze serum samples for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.

Conclusion

The optimal in vivo treatment duration of this compound is a multifaceted issue that requires a careful balance between therapeutic efficacy and long-term safety. The provided data from existing studies offer a starting point for designing further investigations. The detailed protocol for a duration-finding study in a CIA mouse model provides a robust framework for researchers to systematically determine the optimal therapeutic window for this compound. Such studies are crucial for the continued development and clinical application of this compound in the treatment of rheumatoid arthritis.

References

Application Notes and Protocols for Preparing Actarit Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Actarit is a disease-modifying antirheumatic drug (DMARD) primarily utilized in the treatment and study of rheumatoid arthritis (RA).[1][2][3] Its mechanism of action involves modulating the immune system, in part by suppressing the production of pro-inflammatory cytokines and influencing T-cell activity.[1][4] Recent studies have also identified Carbonic Anhydrase II (CAII) as a direct target of this compound, with an IC50 of 422 nM.[5][6] Proper preparation of this compound stock and working solutions is critical for obtaining reliable and reproducible results in laboratory settings. These notes provide detailed protocols for the solubilization, storage, and application of this compound for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[7] Its key chemical and physical properties are summarized below for ease of reference in the laboratory.

PropertyValueReference
Chemical Name 4-(acetylamino)-benzeneacetic acid[5][7]
Synonyms MS-932, (p-Acetamidophenyl)acetic acid[7][8][9]
CAS Number 18699-02-0[7]
Molecular Formula C10H11NO3[7]
Molecular Weight 193.2 g/mol [5][7][8]
Melting Point 173-175°C[7]
Appearance White to Off-White Solid[7]

Mechanism of Action in Rheumatoid Arthritis

While its complete mechanism is not fully elucidated, this compound is understood to exert its anti-inflammatory effects through several pathways.[1][4] It modulates the immune response by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][4][10] This is achieved by influencing the activity of key immune cells like T-cells and macrophages.[1][4] By down-regulating these inflammatory mediators, this compound helps to alleviate inflammation and prevent further joint deterioration in the context of rheumatoid arthritis.[1]

Actarit_Mechanism This compound This compound T_Cell T-Cell Activation This compound->T_Cell Inhibits Macrophage Macrophage Activity This compound->Macrophage Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) T_Cell->Cytokines Macrophage->Cytokines Inflammation Synovial Inflammation & Joint Damage Cytokines->Inflammation RA Rheumatoid Arthritis Pathogenesis Inflammation->RA

Caption: this compound's immunomodulatory mechanism in rheumatoid arthritis.

Experimental Protocols

Solubility Data

This compound has poor solubility in water (>29 µg/mL) but is soluble in several organic solvents.[8][9] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro studies.

SolventSolubilityReference
DMSO ≥ 20 mg/mL (up to 55 mg/mL reported)[5][11]
Ethanol 3 mg/mL[5]
Methanol Soluble[7]
DMSO:PBS (pH 7.2) (1:9) 0.1 mg/mL[5]
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for subsequent dilutions.

Materials and Equipment:

  • This compound powder (CAS: 18699-02-0)

  • Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes or micropipettes with sterile tips

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes (1.5 mL) for aliquots

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Stock_Solution_Workflow start Start: Gather Materials (this compound, DMSO, Tubes, PPE) weigh 1. Weigh this compound Accurately weigh 19.32 mg of this compound powder. start->weigh transfer 2. Transfer Powder Transfer to a sterile conical tube. weigh->transfer add_solvent 3. Add DMSO Add 1 mL of sterile DMSO to the conical tube. transfer->add_solvent dissolve 4. Dissolve Compound Vortex thoroughly. Use sonication if precipitation occurs. add_solvent->dissolve aliquot 5. Aliquot Solution Dispense into sterile 1.5 mL microcentrifuge tubes. dissolve->aliquot store 6. Store Aliquots Store at -20°C or -80°C in a labeled freezer box. aliquot->store end End: 100 mM Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

Procedure:

  • Calculation: To prepare a 100 mM solution, use the following calculation:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) for 1 mL = 0.1 mol/L × 0.001 L × 193.2 g/mol = 0.01932 g = 19.32 mg

  • Weighing: In a chemical fume hood, accurately weigh 19.32 mg of this compound powder and transfer it to a sterile conical tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube. Close the cap tightly and vortex the solution until the powder is completely dissolved. If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be applied.[6][12] Ensure the solution is clear before proceeding.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes. This practice prevents degradation from repeated freeze-thaw cycles.[6]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the table below.

Storage and Stability

Proper storage is essential to maintain the chemical integrity and activity of this compound.

FormStorage TemperatureStability/DurationReference
Solid Powder -20°C≥ 3 years[5][11]
Stock Solution in DMSO -20°C~1 month[6]
Stock Solution in DMSO -80°C≥ 6 months[6]

Note: Always refer to the manufacturer's specific recommendations. For in vivo experiments, it is recommended to prepare working solutions fresh on the day of use.[6]

Protocol for Preparing a Working Solution for Cell Culture

This protocol describes the dilution of the 100 mM stock solution into cell culture medium to achieve a final desired concentration (e.g., 100 µM).

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.3%, with 0.1% being preferable, to avoid solvent-induced cellular effects.[12]

Dilution_Logic formula M1V1 = M2V2 Dilution Calculation Logic stock Stock Solution (M1, V1) M1 = 100 mM (100,000 µM) V1 = Volume to add (unknown) stock->formula:f1 Input working Working Solution (M2, V2) M2 = 100 µM (final conc.) V2 = 10 mL (final volume) working->formula:f1 Input

Caption: Logical relationship for calculating dilutions (M1V1 = M2V2).

Procedure:

  • Calculation (using M1V1 = M2V2):

    • M1 (Stock Concentration) = 100 mM = 100,000 µM

    • V1 (Volume of Stock to Add) = ?

    • M2 (Final Concentration) = 100 µM

    • V2 (Final Volume of Medium) = 10 mL

    • V1 = (M2 × V2) / M1 = (100 µM × 10 mL) / 100,000 µM = 0.01 mL = 10 µL

  • Preparation:

    • Warm the required volume of complete cell culture medium (10 mL) to 37°C.

    • Add 10 µL of the 100 mM this compound stock solution to the 10 mL of medium.

    • Mix immediately by gentle inversion or swirling to prevent precipitation of the compound.[12]

  • Final DMSO Check:

    • Final DMSO % = (Volume of DMSO / Total Volume) × 100

    • Final DMSO % = (10 µL / 10,000 µL) × 100 = 0.1% (This is an acceptable level for most cell culture applications).

  • Control: Always prepare a vehicle control by adding the same volume of DMSO (10 µL) to an equivalent volume of medium (10 mL) to account for any effects of the solvent on the cells.

Safety Precautions

This compound is a bioactive compound. Standard laboratory safety practices should be followed.

  • Handle the compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) provided by the manufacturer for comprehensive safety and handling information.

References

Application Notes and Protocols for the Use of Actarit in Primary Human Synoviocytes Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Primary human fibroblast-like synoviocytes (HFLS) are crucial cells in the pathogenesis of rheumatoid arthritis (RA). They contribute to joint inflammation and destruction through the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs). Actarit (4-acetylaminophenylacetic acid) is an anti-rheumatic drug that has been shown to modulate the inflammatory response in synoviocytes. These application notes provide a summary of the known effects of this compound on primary human synoviocytes and detailed protocols for their culture and analysis.

While this compound has been observed to reduce the production of key inflammatory mediators, its precise mechanism of action on intracellular signaling pathways in synoviocytes has not been fully elucidated in publicly available literature. The provided diagrams of signaling pathways represent general inflammatory cascades known to be active in RA synoviocytes and are potential, but not confirmed, targets of this compound.

Data Presentation

The following tables summarize the reported effects of this compound on primary human synoviocytes. The available data is largely qualitative, with therapeutic concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M[1].

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion

CytokineEffect in RA Primary SynoviocytesTherapeutic Concentration
Tumor Necrosis Factor-alpha (TNF-α)Reduced spontaneous secretion[1]10⁻⁵ - 10⁻⁶ M[1]
Interleukin-1beta (IL-1β)Reduced spontaneous secretion[1]10⁻⁵ - 10⁻⁶ M[1]

Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Production

MMPEffect in RA Primary SynoviocytesTherapeutic Concentration
Matrix Metalloproteinase-1 (MMP-1)Suppressed production[1]10⁻⁵ - 10⁻⁶ M[1]

Table 3: Effect of this compound on Cell Adhesion Molecules and Cell-Cell Interaction

Adhesion Molecule/InteractionCell TypeEffect of this compound
CD44Fibroblast-like synoviocytesDown-regulates expression[1]
Intercellular Adhesion Molecule 1 (ICAM-1)Fibroblast-like synoviocytesDown-regulates expression[1]
Very Late Antigen 4 (VLA-4)CD14+ macrophage-like synovial cellsDown-regulates expression[1]
Lymphocyte AdhesionTo RA synovial cellsInhibition[1]

Experimental Protocols

Culture of Primary Human Fibroblast-like Synoviocytes (HFLS)

This protocol describes the isolation and culture of HFLS from synovial tissue. Alternatively, commercially available cryopreserved HFLS can be used.

Materials:

  • Synovial tissue from RA patients

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • HEPES buffer

  • Collagenase type IV

  • 70 µm cell strainer

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Culture flasks and plates

Protocol:

  • Isolation:

    • Aseptically mince the synovial tissue into small pieces (1-2 mm³).

    • Digest the tissue in DMEM containing collagenase type IV (0.5-1 mg/mL) overnight at 37°C with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the filtrate at 500 x g for 10 minutes, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS, 1% P/S, and 1% HEPES.

    • Plate the cells in a T75 flask and culture at 37°C in a humidified 5% CO₂ incubator.

  • Maintenance:

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency using Trypsin-EDTA.

    • Use HFLS between passages 3 and 8 for experiments to avoid phenotypic changes.

  • Experimental Setup:

    • Seed HFLS in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1-2 x 10⁴ cells/cm².

    • Allow cells to adhere and grow to 70-80% confluency.

    • For stimulation experiments, replace the growth medium with low-serum (0.5-1% FBS) medium for 12-24 hours.

    • Treat the cells with this compound at desired concentrations (e.g., 10⁻⁷ to 10⁻⁴ M) for a specified pre-incubation time (e.g., 1-2 hours) before adding a pro-inflammatory stimulus like IL-1β (10 ng/mL) or TNF-α (10 ng/mL).

    • Incubate for the desired experimental duration (e.g., 24-48 hours).

    • Collect the culture supernatant for cytokine and MMP analysis, and lyse the cells for protein or RNA extraction.

Quantification of TNF-α and IL-1β by ELISA

This protocol outlines the general steps for measuring cytokine concentrations in HFLS culture supernatants using a sandwich ELISA kit. Follow the manufacturer's instructions for specific details.

Materials:

  • Human TNF-α and IL-1β ELISA kits

  • HFLS culture supernatants (collected as described above)

  • Wash buffer

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Protocol:

  • Preparation:

    • Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

    • Bring all reagents to room temperature before use.

  • Assay Procedure:

    • Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature or 37°C).

    • Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer.

    • Add 100 µL of the detection antibody to each well and incubate as directed.

    • Wash the plate as described in step 3.

    • Add 100 µL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.

    • Wash the plate as described in step 3.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until color develops.

    • Add 50-100 µL of stop solution to each well to terminate the reaction.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.

MMP-1 Activity Assay (Gelatin Zymography)

This protocol describes a method to detect MMP-1 activity in HFLS culture supernatants.

Materials:

  • HFLS culture supernatants (serum-free)

  • SDS-PAGE gels (10%) co-polymerized with 1 mg/mL gelatin

  • Non-reducing sample buffer

  • Tris-glycine SDS running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Protocol:

  • Sample Preparation:

    • Collect serum-free culture supernatants from HFLS treated with this compound and/or a stimulus.

    • Mix the supernatants with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Load the samples onto the gelatin-containing SDS-PAGE gel.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.

  • Renaturation and Development:

    • Remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer to remove SDS.

    • Incubate the gel in zymogram developing buffer overnight at 37°C.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 1-2 hours.

    • Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

  • Analysis:

    • Image the gel and quantify the band intensities using densitometry software. The intensity of the clear bands is proportional to the MMP activity.

Lymphocyte Adhesion Assay

This protocol describes a method to assess the adhesion of lymphocytes to a monolayer of HFLS.

Materials:

  • HFLS cultured to confluence in a 96-well plate

  • Human lymphocytes (e.g., from peripheral blood mononuclear cells, PBMCs)

  • Fluorescent dye for labeling lymphocytes (e.g., Calcein-AM)

  • Adhesion buffer (e.g., RPMI 1640 with 1% BSA)

  • Fluorescence microplate reader

Protocol:

  • Preparation of HFLS Monolayer:

    • Seed HFLS in a 96-well plate and grow to confluence.

    • Treat the HFLS monolayer with this compound and/or a pro-inflammatory stimulus as described in Protocol 1.

  • Lymphocyte Labeling:

    • Isolate lymphocytes from human peripheral blood.

    • Label the lymphocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled lymphocytes in adhesion buffer.

  • Adhesion Assay:

    • Wash the HFLS monolayer twice with PBS.

    • Add the labeled lymphocyte suspension (e.g., 1 x 10⁵ cells/well) to the HFLS monolayer.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

    • Gently wash the wells 2-3 times with pre-warmed adhesion buffer to remove non-adherent lymphocytes.

  • Quantification:

    • Add lysis buffer to each well if required by the dye used, or read the fluorescence of the remaining adherent cells directly using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

    • The fluorescence intensity is proportional to the number of adherent lymphocytes.

Visualization

Signaling Pathways in RA Synoviocytes

Inflammatory_Signaling_in_Synoviocytes cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptors Cytokine Receptors Cytokines->Receptors MAPKKK MAPKKK Receptors->MAPKKK IKK IKK Receptors->IKK JAK JAK Receptors->JAK NFkB_nuc NF-κB Gene_Expression Gene Expression: - Pro-inflammatory Cytokines - MMPs - Adhesion Molecules NFkB_nuc->Gene_Expression AP1 AP-1 AP1->Gene_Expression STAT_nuc STAT Dimer STAT_nuc->Gene_Expression NFkB NFkB NFkB->NFkB_nuc Translocation p38 p38 p38->AP1 STAT STAT STAT->STAT_nuc Dimerization & Translocation Actarit_q This compound (Mechanism not fully elucidated) Actarit_q->Gene_Expression Inhibits Production

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_culture HFLS Culture and Treatment cluster_analysis Downstream Analysis Isolate_Culture Isolate and Culture Primary HFLS Seed_Cells Seed HFLS in Multi-well Plates Isolate_Culture->Seed_Cells Pre_treat Pre-treat with this compound Seed_Cells->Pre_treat Stimulate Stimulate with Pro-inflammatory Cytokine Pre_treat->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Adhesion_Assay Lymphocyte Adhesion Assay Stimulate->Adhesion_Assay Initiate Assay Collect Collect Supernatant and/or Cell Lysate Incubate->Collect ELISA ELISA for Cytokine Quantification Collect->ELISA Zymography Zymography for MMP Activity Collect->Zymography Western_Blot Western Blot for Signaling Proteins Collect->Western_Blot

References

Measuring Actarit Efficacy in Preclinical Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actarit (4-acetylaminophenylacetic acid) is a disease-modifying antirheumatic drug (DMARD) that has demonstrated efficacy in the management of rheumatoid arthritis (RA). Its therapeutic effects are attributed to its immunomodulatory properties, primarily involving the suppression of pro-inflammatory cytokines and the modulation of T-cell and macrophage activity.[1][2] Preclinical evaluation of this compound in animal models of RA is crucial for understanding its mechanism of action and determining its potential therapeutic efficacy. This document provides detailed application notes and protocols for measuring the efficacy of this compound in preclinical models, with a focus on the collagen-induced arthritis (CIA) model.

Preclinical Models for Rheumatoid Arthritis

The most widely used and accepted animal model for studying RA is the Collagen-Induced Arthritis (CIA) model, typically induced in mice or rats.[3] This model shares many pathological and immunological features with human RA, including synovial inflammation, cartilage degradation, and bone erosion.[3]

Collagen-Induced Arthritis (CIA) Model

The CIA model is induced by immunization with type II collagen, a major constituent of articular cartilage, leading to an autoimmune response against the joints.[3]

Experimental Protocols

Induction of Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of CIA in DBA/1J mice, a susceptible strain.

Materials:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles (26G)

  • DBA/1J mice (male, 8-10 weeks old)

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) until a stable emulsion is formed.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing an equal volume of the collagen solution with Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the collagen-IFA emulsion intradermally at the base of the tail.

  • Monitoring:

    • Monitor the mice daily for the onset and severity of arthritis, typically appearing between days 24 and 28.

This compound Treatment Protocol

This compound is administered orally to the CIA mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Suspension:

    • Suspend this compound in the vehicle to the desired concentrations (e.g., 10, 30, 100 mg/kg).

  • Administration:

    • Begin oral administration of this compound or vehicle daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.

    • Administer a consistent volume based on the mouse's body weight.

Assessment of Arthritis Severity

The efficacy of this compound is evaluated by monitoring the clinical signs of arthritis.

a) Clinical Arthritis Score: The severity of arthritis in each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.

ScoreDescription
0No evidence of erythema or swelling
1Erythema and mild swelling confined to the mid-foot
2Erythema and mild swelling from the ankle to mid-foot
3Erythema and moderate swelling from the ankle to metatarsal joints
4Erythema and severe swelling encompassing the ankle, foot, and digits

b) Paw Volume Measurement: Paw swelling can be quantified using a plethysmometer. The volume of each hind paw is measured at regular intervals.

Histopathological Analysis

Histological examination of the joints provides a detailed assessment of inflammation and tissue damage.

Procedure:

  • At the end of the study, euthanize the mice and dissect the hind paws.

  • Fix the paws in 10% neutral buffered formalin.

  • Decalcify the tissues.

  • Embed the tissues in paraffin and section them.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess inflammation, synovitis, and pannus formation.

  • Stain with Safranin O to evaluate cartilage damage.

  • Score the histological changes based on established scoring systems.

Measurement of Inflammatory Markers

The effect of this compound on inflammatory mediators can be quantified in serum or joint homogenates.

a) Cytokine Analysis:

  • Collect blood samples via cardiac puncture and separate the serum.

  • Homogenize dissected joint tissues.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex bead arrays.[1]

b) Nitric Oxide (NO) Measurement:

  • Measure the levels of nitrites (a stable product of NO) in serum or joint homogenates using the Griess reagent.

c) Matrix Metalloproteinase (MMP) Activity:

  • Measure the levels or activity of MMPs, such as MMP-1, in joint homogenates using ELISA or zymography.[4]

Data Presentation

The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Clinical Arthritis Score in CIA Mice

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day X)% Inhibition
Vehicle Control--
This compound10
This compound30
This compound100

Table 2: Effect of this compound on Paw Volume in CIA Mice

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) (Day X)% Reduction
Vehicle Control--
This compound10
This compound30
This compound100

Table 3: Effect of this compound on Serum Cytokine Levels in CIA Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control-
This compound10
This compound30
This compound100

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound is believed to exert its anti-arthritic effects by modulating the immune response at multiple levels. It has been shown to suppress the production of pro-inflammatory cytokines and interfere with the function of key immune cells involved in the pathogenesis of RA.

Caption: Proposed mechanism of this compound in modulating immune cells and inhibiting inflammatory mediators.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram outlines the key steps in a preclinical study to evaluate the efficacy of this compound.

Experimental_Workflow cluster_Induction Phase 1: Arthritis Induction cluster_Treatment Phase 2: Treatment cluster_Assessment Phase 3: Efficacy Assessment cluster_Analysis Phase 4: Data Analysis A Acclimatize DBA/1J Mice B Primary Immunization (CII + CFA) A->B C Booster Immunization (CII + IFA) B->C D Initiate this compound or Vehicle Treatment C->D E Monitor Clinical Signs (Arthritis Score, Paw Volume) D->E F Collect Samples (Blood, Joints) E->F G Histopathological Analysis F->G H Biomarker Analysis (Cytokines, MMPs) F->H I Statistical Analysis and Interpretation G->I H->I

References

Troubleshooting & Optimization

potential off-target effects of Actarit in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Actarit in their experiments. This resource provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cellular pH in our this compound-treated cells. What could be the cause?

A1: This may be an off-target effect due to this compound's inhibition of Carbonic Anhydrase II (CAII). This compound has been experimentally validated as a direct inhibitor of CAII with an IC50 of 422 nM.[1][2][3] CAII is a key enzyme in regulating intracellular and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibition of CAII can disrupt this equilibrium, leading to alterations in cellular pH. We recommend monitoring the pH of your culture medium and considering the use of a pH-stable buffer system if this effect is significant in your experimental model.

Q2: Our research involves the RORγ pathway, and we are seeing unexpected modulation in our this compound control group. Is there a known interaction?

A2: While not yet experimentally validated, computational predictions suggest that RAR-related orphan receptor-gamma (RORγ) may be an off-target of this compound.[2] RORγ is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of IL-17, both of which are implicated in inflammatory responses. If your experiments involve pathways regulated by RORγ, it is advisable to perform control experiments to determine if this compound is directly impacting this receptor in your system. A reporter gene assay for RORγ activity in the presence of this compound could help clarify this.

Q3: We are using this compound as an anti-inflammatory agent, but we are observing effects on tissue remodeling that are independent of its known cytokine-suppressing effects. Can you explain this?

A3: this compound has been shown to suppress the production of Matrix Metalloproteinase-1 (MMP-1) in synovial cells.[1] MMP-1, also known as collagenase, is a key enzyme in the degradation of extracellular matrix components, particularly collagen. This effect on MMP-1 production is a potential off-target effect that could explain observations related to tissue remodeling. The regulation of MMP-1 expression is complex and can involve signaling pathways that may be modulated by this compound independently of its effects on pro-inflammatory cytokines.

Q4: Can this compound's known immunomodulatory effects be attributed to off-target activities?

A4: this compound's primary therapeutic action is believed to be the modulation of the immune system, including the suppression of pro-inflammatory cytokines like TNF-α and IL-1β, and the modulation of T-cell activity.[1][4] While these are considered its on-target effects in the context of treating rheumatoid arthritis, the precise molecular targets that mediate these downstream effects are not fully elucidated. Therefore, it is plausible that some of these immunomodulatory activities could arise from interactions with molecules that are not its primary intended targets. For example, the inhibition of CAII could indirectly affect immune cell function, as pH regulation is crucial for many cellular processes.

Troubleshooting Guides

Issue: Inconsistent results in T-cell activation assays with this compound.
  • Potential Cause 1: Direct modulation of T-cell signaling. this compound is known to modulate T-cell activity, but the specific signaling pathways are not well-defined.[4] Unexpected potentiation or inhibition of T-cell activation could be an off-target effect on key signaling molecules.

    • Troubleshooting Steps:

      • Perform a dose-response curve with this compound in your T-cell activation assay to determine the concentration at which you observe consistent effects.

      • Assess the phosphorylation status of key T-cell receptor (TCR) signaling proteins (e.g., Lck, ZAP-70, PLCγ1) in the presence of this compound to identify potential points of interference.

      • Consider using a different T-cell activation stimulus (e.g., PMA/ionomycin) that bypasses the TCR complex to see if the effect of this compound is specific to TCR-mediated signaling.

  • Potential Cause 2: Altered cytokine profile. this compound suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] These cytokines can act as co-stimulatory signals for T-cell activation.

    • Troubleshooting Steps:

      • Measure the levels of key cytokines in your T-cell culture supernatants in the presence and absence of this compound using an ELISA or multiplex assay.

      • If cytokine suppression is observed, you can supplement the culture with recombinant cytokines to see if this rescues the T-cell activation phenotype.

Issue: Unexpected cell death or changes in cell viability with this compound treatment.
  • Potential Cause: Interference with fundamental cellular processes. Off-target effects on ubiquitously expressed enzymes like Carbonic Anhydrase II could disrupt cellular homeostasis, leading to stress and apoptosis, especially at higher concentrations.

    • Troubleshooting Steps:

      • Perform a detailed cytotoxicity assay (e.g., MTT, LDH release) with a broad range of this compound concentrations to determine the toxicity threshold in your cell type.

      • Investigate markers of apoptosis (e.g., caspase activation, Annexin V staining) to confirm if the observed cell death is programmed.

      • Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all experimental conditions and is not contributing to cytotoxicity.

Quantitative Data on Off-Target Effects

TargetEffectIC50Notes
Carbonic Anhydrase II (CAII)Inhibition422 nMExperimentally validated off-target. This interaction may contribute to unexpected effects on cellular pH and ion transport.[1][2][3]
RORγInhibitionN/AComputationally predicted off-target. Experimental validation is needed to confirm this interaction and determine its potency.[2]
TNF-α ProductionSuppressionN/AThis compound reduces spontaneous TNF-α secretion from rheumatoid arthritis synovial cells at therapeutic concentrations (10⁻⁵-10⁻⁶ M).[1]
IL-1β ProductionSuppressionN/AThis compound reduces spontaneous IL-1β secretion from rheumatoid arthritis synovial cells at therapeutic concentrations (10⁻⁵-10⁻⁶ M).[1]
MMP-1 ProductionSuppressionN/AThis compound suppresses MMP-1 production by primary synovial cells.[1]

Experimental Protocols

Protocol 1: In Vitro Assay for Carbonic Anhydrase II (CAII) Inhibition

This protocol is adapted from established methods for measuring CAII activity.

Principle: This assay measures the esterase activity of CAII using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA by CAII releases p-nitrophenol, which can be detected spectrophotometrically at 400 nm. The inhibition of this reaction by this compound is quantified.

Materials:

  • Recombinant human Carbonic Anhydrase II (CAII)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.

  • Add 10 µL of various concentrations of this compound solution to the wells. For the control wells, add 10 µL of the solvent.

  • Add 10 µL of the CAII enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

Protocol 2: Assessment of this compound's Effect on TNF-α Secretion from Macrophages

Principle: This protocol uses lipopolysaccharide (LPS) to stimulate TNF-α secretion from a macrophage cell line (e.g., RAW 264.7). The effect of this compound on this secretion is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. For the negative control, add vehicle instead of LPS.

  • Incubate the plates for 24 hours in a CO2 incubator at 37°C.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial TNF-α ELISA kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of this compound on TNF-α secretion.

Signaling Pathway and Experimental Workflow Diagrams

Actarit_Off_Target_Effects This compound This compound CAII Carbonic Anhydrase II (CAII) This compound->CAII Inhibits (IC50 = 422 nM) RORg_predicted RORγ (Predicted Target) This compound->RORg_predicted Predicted Inhibition MMP1 MMP-1 Production This compound->MMP1 Suppresses T_Cell T-Cell This compound->T_Cell Modulates Cytokine_prod Pro-inflammatory Cytokine Production (TNF-α, IL-1β) This compound->Cytokine_prod Suppresses pH_regulation Cellular pH Regulation CAII->pH_regulation Regulates Th17_diff Th17 Cell Differentiation RORg_predicted->Th17_diff Regulates ECM_degradation Extracellular Matrix Degradation MMP1->ECM_degradation Mediates Inflammation Inflammation T_Cell->Inflammation Contributes to Cytokine_prod->Inflammation Drives Experimental_Workflow_CAII start Start: Prepare Reagents (CAII, this compound, p-NPA) plate_prep Plate Preparation: Add buffer, this compound (or vehicle), and CAII to 96-well plate start->plate_prep incubation Pre-incubate for 15 min at room temperature plate_prep->incubation reaction_start Initiate Reaction: Add p-NPA substrate incubation->reaction_start measurement Measure Absorbance at 400 nm (Kinetic Read) reaction_start->measurement analysis Data Analysis: Calculate reaction rates and % inhibition measurement->analysis end Determine IC50 Value analysis->end Logical_Relationship_Troubleshooting unexpected_effect Unexpected Experimental Outcome with this compound is_ph_change Is there a change in cellular or medium pH? unexpected_effect->is_ph_change is_tcell_activity Is there altered T-cell activation? unexpected_effect->is_tcell_activity is_tissue_remodeling Are there effects on extracellular matrix? unexpected_effect->is_tissue_remodeling caii_inhibition Potential Cause: CAII Inhibition is_ph_change->caii_inhibition Yes tcell_pathway Potential Cause: Direct T-cell pathway modulation or cytokine suppression is_tcell_activity->tcell_pathway Yes mmp1_suppression Potential Cause: MMP-1 Suppression is_tissue_remodeling->mmp1_suppression Yes

References

Optimizing Actarit Concentration for Cell Viability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Actarit concentration in cell viability experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell culture experiments?

Based on in vitro studies, the therapeutic concentration of this compound for reducing pro-inflammatory cytokines such as TNF-α and IL-1β in primary rheumatoid synovial cells is between 10 µM and 1 µM (10⁻⁵ M to 10⁻⁶ M)[1]. It is advisable to start with a dose-response experiment within and around this range to determine the optimal concentration for your specific cell type and experimental goals.

Q2: How does this compound impact cell viability?

This compound's primary mechanism of action is immunomodulatory, aiming to suppress inflammatory responses rather than inducing broad cytotoxicity[1]. However, like any compound, high concentrations may lead to off-target effects and decreased cell viability. The concentration at which this compound becomes cytotoxic can vary significantly depending on the cell type and culture conditions. Therefore, it is crucial to perform a cell viability assay to establish the therapeutic window for your experiments.

Q3: Which cell lines are most relevant for studying the effects of this compound?

The most relevant cell lines for studying this compound's effects in the context of rheumatoid arthritis include:

  • Fibroblast-like synoviocytes (FLS): These cells are key players in the pathogenesis of rheumatoid arthritis, contributing to inflammation and joint destruction.

  • T-lymphocytes: this compound is known to modulate T-cell activity, making these cells a critical target for investigation.

  • Macrophages: These immune cells are also involved in the inflammatory cascade of rheumatoid arthritis and are relevant for studying this compound's anti-inflammatory properties.

Q4: What is the known mechanism of action for this compound?

While the exact mechanism is not fully elucidated, this compound is understood to exert its anti-rheumatic effects by modulating the immune system. Its key actions include:

  • Suppression of pro-inflammatory cytokines: this compound has been shown to reduce the secretion of TNF-α, IL-1β, and IL-6.[1]

  • Inhibition of T-cell activation: It modulates the activity of T-cells, which are central to the autoimmune response in rheumatoid arthritis.

  • Modulation of macrophage activity: this compound may also influence the function of macrophages, further contributing to its anti-inflammatory profile.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cell death observed even at low this compound concentrations. 1. Cell line is particularly sensitive to this compound. 2. Incorrect solvent or final solvent concentration is cytotoxic. 3. This compound stock solution is degraded.1. Perform a wider range dose-response experiment starting from nanomolar concentrations. 2. Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and below the cytotoxic threshold for your cell line (typically <0.1%). Run a solvent-only control. 3. Prepare fresh this compound stock solution.
No observable effect of this compound on inflammatory markers. 1. This compound concentration is too low. 2. The cell model is not responsive to this compound. 3. Incubation time is too short.1. Increase the concentration of this compound in a stepwise manner (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). 2. Verify that your cell line expresses the relevant targets for this compound's presumed mechanism of action. 3. Extend the incubation period (e.g., 24h, 48h, 72h) to allow for potential delayed effects.
Inconsistent results between experiments. 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors.1. Ensure a consistent number of viable cells are seeded in each well. 2. Standardize all incubation times for cell treatment and assay steps. 3. Use calibrated pipettes and ensure proper mixing of solutions.

Data on this compound Concentrations

Parameter Concentration Cell Type Effect Reference
Therapeutic Range1 µM - 10 µMPrimary Rheumatoid Synovial CellsReduction of TNF-α and IL-1β secretion[1]
Experimental Range0.1 µM - 100 µMPrimary Rheumatoid Synovial CellsInvestigated for effects on cell functions[1]

Note: Researchers should empirically determine the IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Protocol: Determining the Effect of this compound on Cell Viability using an MTT Assay

This protocol provides a general framework for assessing cell viability. It is essential to optimize parameters such as cell seeding density and incubation times for your specific cell line.

Materials:

  • This compound

  • Appropriate cell line (e.g., Fibroblast-like synoviocytes)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the solvent used to dissolve this compound (vehicle control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Visualizing Experimental and Signaling Pathways

Experimental Workflow for Optimizing this compound Concentration

The following diagram illustrates a typical workflow for determining the optimal concentration of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Synoviocytes) seeding Seed Cells in 96-well Plates cell_culture->seeding actarit_prep Prepare this compound Stock Solution treatment Treat with Serial Dilutions of this compound actarit_prep->treatment seeding->treatment incubation Incubate for 24h, 48h, 72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response determine_ic50 Determine IC50 & Therapeutic Window dose_response->determine_ic50

Workflow for determining this compound's optimal concentration.
Hypothesized Signaling Pathway Influenced by this compound in Rheumatoid Arthritis

This diagram illustrates the general inflammatory signaling pathways in rheumatoid arthritis that this compound is thought to modulate, leading to a reduction in pro-inflammatory cytokine production. The precise molecular targets of this compound within these pathways are still under investigation.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response tnfa TNF-α tnfr TNFR tnfa->tnfr il1b IL-1β il1r IL-1R il1b->il1r mapk p38 MAPK Pathway tnfr->mapk Activates ikk IKK Complex il1r->ikk Activates gene_transcription Gene Transcription mapk->gene_transcription Activates ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates nfkb_nuc->gene_transcription Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) gene_transcription->cytokines This compound This compound This compound->mapk Inhibits (Hypothesized) This compound->ikk Inhibits (Hypothesized)

Hypothesized anti-inflammatory action of this compound.

References

Actarit Technical Support Center: Ensuring Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Actarit Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in experimental variability and reproducibility when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound, presented in a question-and-answer format.

Issue 1: Inconsistent Anti-Inflammatory Effects

  • Question: We are observing significant variability in the anti-inflammatory effects of this compound between experiments. What could be the cause?

  • Answer: Inconsistent results with this compound can stem from several factors:

    • Cell Health and Passage Number: The physiological state of your cells is critical. Ensure you are using cells at a consistent and low passage number. Older cells or cells that have been stressed can respond differently to treatment.

    • Inconsistent Stimulation: If you are using a pro-inflammatory stimulus (e.g., LPS, TNF-α) to induce an inflammatory response, ensure the concentration and incubation time of the stimulus are consistent across all experiments.

    • This compound Degradation: While generally stable, improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Prepare fresh dilutions for each experiment from a properly stored stock.

    • Cell Seeding Density: The density at which you seed your cells can impact their response to this compound. Optimize and maintain a consistent seeding density for all experiments.

Issue 2: Poor Solubility and Precipitation

  • Question: We are having trouble dissolving this compound, and sometimes see precipitation in our cell culture media. How can we improve its solubility?

  • Answer: this compound has low solubility in aqueous solutions. To address this:

    • Proper Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO, DMF, or Ethanol.[1]

    • Working Dilution: When preparing your final working concentration in cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. It is recommended to add the this compound stock solution to the media with gentle vortexing to ensure proper mixing.

    • Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help with solubility.

    • Sonication: If you still observe precipitation, gentle sonication of the stock solution before dilution may help.[2]

Issue 3: Unexpected Cytotoxicity

  • Question: We are observing higher than expected cell death in our this compound-treated groups. What could be the reason?

  • Answer: Unintended cytotoxicity can be caused by:

    • High Solvent Concentration: As mentioned, ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture media is not toxic to your cells. Run a solvent-only control to assess this.

    • This compound Concentration: While this compound is generally well-tolerated by cells at therapeutic concentrations, very high concentrations may induce cytotoxicity. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell line.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. What is non-toxic for one cell line may be toxic for another.

    • Contamination: Always check your cell cultures for microbial contamination, which can cause cell death and confound your results.

Data Presentation

Table 1: this compound Solubility Data

SolventConcentration
DMSO20 mg/mL[1]
DMF20 mg/mL[1]
Ethanol3 mg/mL[1]
DMSO:PBS (pH 7.2) (1:9)0.1 mg/mL[1]

Table 2: In Vitro Therapeutic Concentration of this compound

Cell TypeTherapeutic Concentration RangeEffect
Rheumatoid Arthritis (RA) primary synovial cells10⁻⁵ - 10⁻⁶ MReduction of spontaneous TNF-α and IL-1β secretion[3]

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Methodology:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 20 mg/mL).

    • Gently vortex or sonicate until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

2. In Vitro Cytokine Release Assay (ELISA)

  • Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from cultured cells.

  • Methodology:

    • Seed cells (e.g., macrophages, PBMCs) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • The next day, pre-treat the cells with various concentrations of this compound (prepared by diluting the stock solution in cell culture media) for 1-2 hours.

    • Induce an inflammatory response by adding a stimulant (e.g., LPS at 1 µg/mL). Include appropriate controls: untreated cells, cells with stimulant only, and cells with this compound only.

    • Incubate for a predetermined time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Quantify the concentration of the cytokine of interest in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[4][5][6]

3. T-Cell Proliferation Assay

  • Objective: To assess the effect of this compound on T-cell proliferation.

  • Methodology:

    • Isolate T-cells from peripheral blood or spleen.

    • Label the T-cells with a proliferation tracking dye (e.g., CFSE) according to the manufacturer's protocol.[7]

    • Plate the labeled T-cells in a 96-well plate.

    • Treat the cells with different concentrations of this compound.

    • Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies or a suitable mitogen.[8]

    • Culture the cells for 3-5 days.

    • Harvest the cells and analyze the dye dilution by flow cytometry to determine the extent of cell proliferation.[9]

4. Nitric Oxide (NO) Production Assay

  • Objective: To measure the effect of this compound on the production of nitric oxide in cell culture.

  • Methodology:

    • Seed cells (e.g., macrophages) in a 96-well plate and culture overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a pro-inflammatory agent like LPS and IFN-γ.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay. This can be done with commercially available kits.[10][11][12]

Mandatory Visualizations

Actarit_Signaling_Pathway cluster_stimulation Inflammatory Stimulus (e.g., Pathogen, Autoantigen) cluster_response Cellular Response Immune_Cell Immune Cell (e.g., Macrophage, T-Cell) T_Cell_Activation T-Cell Activation & Proliferation Immune_Cell->T_Cell_Activation Activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Immune_Cell->Cytokine_Production Induces NO_Production Nitric Oxide (NO) Production Immune_Cell->NO_Production Induces Inflammation Inflammation T_Cell_Activation->Inflammation Cytokine_Production->Inflammation NO_Production->Inflammation This compound This compound This compound->T_Cell_Activation Inhibits This compound->Cytokine_Production Inhibits This compound->NO_Production Inhibits

Caption: this compound's inhibitory effects on key inflammatory signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock 1. Prepare this compound Stock Solution (in DMSO) Pre_Treat 3. Pre-treat with this compound (Dose-Response) Prepare_Stock->Pre_Treat Culture_Cells 2. Culture & Seed Cells (Optimal Density) Culture_Cells->Pre_Treat Stimulate 4. Add Inflammatory Stimulus (e.g., LPS) Pre_Treat->Stimulate Incubate 5. Incubate (e.g., 24h) Stimulate->Incubate Collect_Supernatant 6. Collect Supernatant or Harvest Cells Incubate->Collect_Supernatant Assay 7. Perform Assay (ELISA, Griess, Flow Cytometry) Collect_Supernatant->Assay Analyze_Data 8. Analyze Data & Assess Reproducibility Assay->Analyze_Data

Caption: A generalized workflow for in vitro experiments with this compound.

References

Technical Support Center: Actarit and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Actarit. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential impact of this compound degradation products on experimental outcomes. Here you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD).[1] Its mechanism of action is not entirely understood but is known to modulate the immune system.[2][3] this compound is believed to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), and inhibit the activation of T-cells.[4] A key aspect of its function involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.

Q2: What are the known degradation products of this compound?

Forced degradation studies have shown that this compound is unstable under certain conditions, leading to the formation of specific degradation products (DPs).[2][5] Under acidic, basic, and photolytic stress, this compound degrades to a common product, DP-I: 4-aminophenylacetic acid .[2][5] Under oxidative stress, three additional degradation products are formed: DP-II, DP-III, and DP-IV .[2][5] The structures of these oxidative degradation products have been characterized using spectroscopic methods.[2][5]

Q3: How should this compound be properly stored to minimize degradation?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is stable under neutral hydrolysis, dry thermal, and accelerated stability conditions but is susceptible to degradation in acidic, basic, and photolytic conditions.[2][5] For long-term storage, it is advisable to protect it from light and exposure to oxidative conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on the impact of its degradation products.

Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.
  • Possible Cause: Degradation of this compound in the stock solution or experimental medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare fresh this compound stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

    • pH of Culture Medium: Ensure the pH of your cell culture medium is neutral. Acidic or basic conditions can accelerate the degradation of this compound to DP-I (4-aminophenylacetic acid).[2][5]

    • Light Exposure: Protect your stock solutions and experimental plates from direct light exposure to prevent photolytic degradation to DP-I.[2][5]

    • Purity Analysis: If inconsistent results persist, consider analyzing the purity of your this compound stock solution using a stability-indicating HPLC method.[2]

Issue 2: Unexpected or off-target effects observed in cytokine assays.
  • Possible Cause: Interference from this compound degradation products. The primary degradation product, 4-aminophenylacetic acid (DP-I), may have its own biological activity or interfere with the assay components.

  • Troubleshooting Steps:

    • Run Degradation Product Controls: If possible, synthesize or obtain a standard for 4-aminophenylacetic acid (DP-I) and test its effect in your cytokine assay as a separate control. This will help determine if the degradation product itself is modulating cytokine production.

    • Assay Specificity: Review the specificity of your cytokine assay. Some degradation products might cross-react with antibodies used in ELISA or other immunoassays, leading to false-positive or false-negative results.

    • Sample Matrix Effects: The presence of degradation products can alter the sample matrix. Consider performing a spike and recovery experiment to assess if the degradation products are interfering with the accurate quantification of cytokines.

Issue 3: Altered NF-κB signaling readouts not correlating with expected this compound activity.
  • Possible Cause: The degradation products of this compound may have their own modulatory effects on the NF-κB pathway, or they may interfere with the reporter assay components.

  • Troubleshooting Steps:

    • Degradation Product Activity: Test the effect of 4-aminophenylacetic acid (DP-I) on your NF-κB reporter cell line. It is possible that this degradation product has a different or even opposing effect on NF-κB signaling compared to the parent this compound molecule.

    • Luciferase Assay Interference: If using a luciferase-based NF-κB reporter assay, be aware that small molecules can sometimes interfere with the luciferase enzyme itself. Run a control to test if the degradation products inhibit or enhance luciferase activity in a cell-free system.

    • Upstream vs. Downstream Effects: Use specific inhibitors of the NF-κB pathway to dissect where the interference might be occurring. This can help determine if the degradation products are affecting receptor binding, IKK activation, IκBα degradation, or p65 nuclear translocation.

Data Presentation

The following tables summarize the known degradation products of this compound and the conditions under which they are formed, based on forced degradation studies.

Table 1: this compound Degradation Products and Formation Conditions

Degradation Product IDChemical NameFormation Conditions
DP-I4-aminophenylacetic acidAcidic Hydrolysis, Basic Hydrolysis, Photolysis
DP-IIStructure to be confirmedOxidative Stress
DP-IIIStructure to be confirmedOxidative Stress
DP-IVStructure to be confirmedOxidative Stress

Table 2: Summary of this compound Stability under Different Stress Conditions

Stress ConditionObservationDegradation Products Formed
Acidic Hydrolysis (e.g., 0.1 M HCl)UnstableDP-I
Basic Hydrolysis (e.g., 0.1 M NaOH)UnstableDP-I
Neutral HydrolysisStableNone
Oxidative (e.g., 3% H₂O₂)UnstableDP-II, DP-III, DP-IV
Photolytic (UV light)UnstableDP-I
Thermal (Dry Heat)StableNone

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity

This protocol is based on the principles of stability-indicating assay methods to separate this compound from its degradation products.[2]

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., Phenomenex Luna C18).

  • Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the column and system and should be optimized to achieve separation of all degradation products from the parent peak.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound.

  • Procedure: a. Prepare a standard solution of this compound of known concentration. b. Prepare sample solutions of the this compound being tested. c. Inject the standard and sample solutions into the HPLC system. d. Identify and quantify the this compound peak and any degradation product peaks by comparing their retention times and UV spectra with those of the reference standards (if available). e. Calculate the purity of the this compound sample and the percentage of each degradation product.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and controls, including vehicle and degradation products if available) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Cytokine Quantification (ELISA)
  • Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: Add cell culture supernatants from this compound-treated cells (and controls) to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the cytokine concentration based on a standard curve generated with recombinant cytokine.

Mandatory Visualizations

Actarit_Degradation_Pathway This compound This compound (4-acetylaminophenylacetic acid) DPI DP-I (4-aminophenylacetic acid) This compound->DPI Acidic Hydrolysis This compound->DPI Basic Hydrolysis This compound->DPI Photolysis DPII DP-II This compound->DPII Oxidative Stress DPIII DP-III This compound->DPIII Oxidative Stress DPIV DP-IV This compound->DPIV Oxidative Stress NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates IκBα p65_p50 p65/p50 (Active NF-κB) IkBa_p P-IκBα IkBa_p65_p50->IkBa_p p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc translocates to Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation Proteasome->p65_p50 releases p65/p50 This compound This compound This compound->IKK inhibits DNA DNA p65_p50_nuc->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Experimental_Workflow_Troubleshooting start Experiment Start prepare_this compound Prepare this compound Stock start->prepare_this compound cell_culture Cell Culture & Treatment prepare_this compound->cell_culture assay Perform Assay (e.g., Cytokine, NF-κB) cell_culture->assay data_analysis Data Analysis assay->data_analysis expected_results Expected Results data_analysis->expected_results unexpected_results Unexpected Results data_analysis->unexpected_results end Conclusion expected_results->end troubleshoot Troubleshooting unexpected_results->troubleshoot check_purity Check this compound Purity (HPLC) troubleshoot->check_purity control_exp Run Degradation Product Controls troubleshoot->control_exp assay_interference Check for Assay Interference troubleshoot->assay_interference check_purity->end control_exp->end assay_interference->end

References

Technical Support Center: Managing Actarit-Induced Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side effects induced by Actarit and other immunomodulatory Disease-Modifying Antirheumatic Drugs (DMARDs) in animal studies. Due to the limited availability of public preclinical toxicology data specifically for this compound, this guide utilizes data from studies on Sulfasalazine, a DMARD with a well-documented profile of inducing similar side effects in animal models, as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with DMARDs like this compound in animal studies?

A1: Based on preclinical studies with representative DMARDs, the most commonly observed side effects in animal models such as rats and mice include gastrointestinal disturbances, hematological abnormalities, hepatotoxicity, and nephrotoxicity.[1][2][3] Clinical signs can range from changes in appetite and body weight to more severe organ-specific damage.[4][5]

Q2: How can I monitor for potential nephrotoxicity during my study?

A2: Regular monitoring of renal function is crucial. This includes the collection of blood samples for the analysis of serum creatinine and blood urea nitrogen (BUN) levels.[1][6][7] A significant increase in these markers can indicate kidney damage. Additionally, histopathological examination of kidney tissue at the end of the study can reveal changes such as tubular necrosis, interstitial inflammation, and vascular congestion.[1][8]

Q3: What are the key indicators of hepatotoxicity in animal models?

A3: Hepatotoxicity can be monitored by measuring serum levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH).[1] Elevated levels of these enzymes are indicative of liver cell damage. Histopathological analysis of liver tissue can confirm findings and reveal features like inflammation and necrosis.[1]

Q4: Are there any known mitigation strategies for DMARD-induced side effects in animal studies?

A4: Yes, some studies have explored the use of co-administered protective agents. For instance, antioxidants like taurine and N-acetylcysteine (NAC) have shown efficacy in mitigating sulfasalazine-induced renal and hepatic toxicity in rats, likely by reducing oxidative stress.[1][6][7][9]

Troubleshooting Guides

Issue 1: Unexplained Weight Loss or Reduced Food Intake in Study Animals
  • Possible Cause: Gastrointestinal distress is a common side effect of orally administered DMARDs.[10]

  • Troubleshooting Steps:

    • Monitor food and water consumption daily.

    • Observe animals for signs of nausea or discomfort.

    • Consider dose reduction if the effects are severe and impacting the study's integrity.

    • Ensure the vehicle used for drug administration is not contributing to the issue.

Issue 2: Abnormal Hematology Results
  • Possible Cause: DMARDs can induce hematological toxicity, including anemia and thrombocytopenia.[3][11]

  • Troubleshooting Steps:

    • Perform complete blood counts (CBC) at baseline and regular intervals during the study.

    • If significant changes are observed, consider reducing the dose or discontinuing treatment in the affected animals.

    • Investigate potential mechanisms, such as hemolysis or bone marrow suppression.[12]

Issue 3: Suspected Renal or Hepatic Injury Based on Clinical Signs
  • Possible Cause: High doses of DMARDs can lead to organ toxicity.[1][2]

  • Troubleshooting Steps:

    • Immediately collect blood samples for analysis of renal and hepatic biomarkers (Creatinine, BUN, ALT, AST, etc.).

    • If toxicity is confirmed, consider implementing a mitigation strategy, such as the co-administration of a cytoprotective agent, if this aligns with your study design.

    • For terminal studies, ensure kidney and liver tissues are collected for histopathological evaluation.

Data Presentation: Quantitative Toxicology Data for a Representative DMARD (Sulfasalazine)

Table 1: Acute Toxicity of Sulfasalazine in Mice [13]

ParameterValue (mg/kg)Survival Time
LD5093324 hours
LD5067672 hours
LD1050072 hours

Table 2: Effects of Sulfasalazine on Renal and Hepatic Biomarkers in Rats [1][9]

Treatment Group (14 days)Serum Creatinine (mg/dL)Serum ALT (U/L)Serum AST (U/L)
Control (Vehicle)~ 0.6~ 35~ 80
Sulfasalazine (600 mg/kg/day, oral)~ 1.2~ 70~ 150
Sulfasalazine + Taurine (500 mg/kg/day, i.p.)~ 0.7~ 45~ 100
Sulfasalazine + N-acetylcysteine (500 mg/kg/day, i.p.)~ 0.8Not ReportedNot Reported

Values are approximated from graphical data presented in the cited studies.

Experimental Protocols

Protocol 1: Induction and Monitoring of Nephrotoxicity in Rats
  • Animal Model: Male Sprague-Dawley rats.[1]

  • Drug Administration: Administer Sulfasalazine (or the test DMARD) orally at a dose of 600 mg/kg/day for 14 consecutive days.[1]

  • Blood Collection: On day 15, 24 hours after the final dose, collect blood samples via cardiac puncture under anesthesia.[1]

  • Biochemical Analysis: Centrifuge the blood to separate serum. Analyze serum for creatinine and BUN levels using standard biochemical assays.

  • Histopathology: Euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin). Embed the kidneys in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine for signs of tubular atrophy, necrosis, and interstitial inflammation.[1][8]

Protocol 2: Mitigation of Hepatotoxicity with Taurine
  • Animal Model: Male Sprague-Dawley rats.[1]

  • Treatment Groups:

    • Group 1: Control (Vehicle).

    • Group 2: Sulfasalazine (600 mg/kg/day, oral).

    • Group 3: Sulfasalazine (600 mg/kg/day, oral) + Taurine (e.g., 500 mg/kg/day, intraperitoneal).[1]

  • Drug Administration: Administer treatments for 14 consecutive days.[1]

  • Sample Collection and Analysis: On day 15, collect blood and liver tissue as described in Protocol 1.

  • Biochemical Analysis: Analyze serum for ALT, AST, ALP, and LDH levels.

  • Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of reactive oxygen species (ROS) and lipid peroxidation, as well as glutathione (GSH) content.[1]

  • Histopathology: Process and examine liver tissue sections for histopathological changes.[1]

Visualizations

experimental_workflow start Start of Study: Baseline Measurements (Blood, Body Weight) drug_admin Daily DMARD Administration start->drug_admin monitoring Regular Monitoring: - Clinical Signs - Body Weight - Food/Water Intake drug_admin->monitoring blood_sampling Periodic Blood Sampling: - Hematology (CBC) - Serum Biomarkers (Renal & Hepatic) monitoring->blood_sampling decision Adverse Effects Observed? blood_sampling->decision mitigation Implement Mitigation Strategy: - Dose Reduction - Co-administer Protectant decision->mitigation Yes continue_study Continue Study as Planned decision->continue_study No mitigation->continue_study continue_study->drug_admin end_study End of Study: - Terminal Blood Collection - Tissue Collection for Histopathology continue_study->end_study

Caption: Experimental workflow for managing DMARD side effects.

hepatotoxicity_pathway DMARD DMARD (e.g., Sulfasalazine) Metabolism Hepatic Metabolism DMARD->Metabolism ROS Increased Reactive Oxygen Species (ROS) Metabolism->ROS GSH_depletion Glutathione (GSH) Depletion ROS->GSH_depletion Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation Mitochondrial_damage Mitochondrial Damage ROS->Mitochondrial_damage Cell_damage Hepatocyte Injury & Necrosis GSH_depletion->Cell_damage Lipid_peroxidation->Cell_damage Mitochondrial_damage->Cell_damage Enzyme_release Release of ALT, AST Cell_damage->Enzyme_release

Caption: Generalized pathway of drug-induced hepatotoxicity.

nephrotoxicity_pathway DMARD DMARD Metabolites Tubular_accumulation Accumulation in Renal Tubules DMARD->Tubular_accumulation Oxidative_stress Oxidative Stress (ROS Production) Tubular_accumulation->Oxidative_stress Inflammation Inflammatory Response Oxidative_stress->Inflammation Tubular_injury Tubular Cell Injury & Necrosis Oxidative_stress->Tubular_injury Inflammation->Tubular_injury Renal_dysfunction Decreased GFR Tubular_injury->Renal_dysfunction Biomarker_increase Increased Serum Creatinine & BUN Renal_dysfunction->Biomarker_increase

Caption: Generalized pathway of drug-induced nephrotoxicity.

References

Actarit Quality Control Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Actarit for research purposes.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in a research context?

This compound, also known as 4-acetylaminophenylacetic acid, is a disease-modifying antirheumatic drug (DMARD).[1] In research, it is primarily investigated for its immunomodulatory and anti-inflammatory properties.[2] Its mechanism of action is understood to involve the modulation of the immune system, including the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the modulation of T-cell activity.[3] More recently, this compound has been identified as an inhibitor of Carbonic Anhydrase II (CAII), which may contribute to its anti-inflammatory effects.[4][5][6][7][8][9]

2. What are the common challenges encountered when working with this compound in the lab?

Researchers may encounter issues related to:

  • Solubility: this compound has limited solubility in aqueous solutions. Preparing stock solutions in organic solvents like DMSO or DMF is often necessary.[10] See the solubility table and troubleshooting guide below for more details.

  • Stability: The compound can degrade under certain conditions, such as in acidic or basic solutions and upon exposure to light.[4] Oxidative stress can also lead to degradation.[4]

  • Purity: The presence of process-related impurities or degradation products can affect experimental outcomes. It is crucial to assess the purity of this compound before use.

3. How should this compound be stored to ensure its stability?

For long-term storage, this compound should be stored as a solid at -20°C.[10] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[11] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[11]

4. What are the key quality control tests to perform on a new batch of this compound?

Before starting experiments, it is recommended to perform the following quality control tests:

  • Purity assessment: Using High-Performance Liquid Chromatography (HPLC) to determine the percentage of the active compound and identify any impurities.

  • Identity confirmation: Using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure of the compound.

  • Solubility testing: To ensure the compound will be soluble in the intended experimental solvents and media.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Purity of the this compound sample may be compromised.

Troubleshooting Steps:

  • Verify Purity with HPLC: Use the provided HPLC protocol to check the purity of your this compound sample. Compare the chromatogram to a reference standard if available. The presence of significant impurity peaks can indicate a compromised sample.

  • Confirm Identity with NMR and MS: Use the NMR and MS protocols to confirm the chemical identity of your sample. Discrepancies in the spectra compared to known data for this compound suggest a different compound or significant contamination.

  • Assess for Degradation: If the sample has been stored improperly or for an extended period, it may have degraded. Re-testing the purity via HPLC is recommended.

Issue 2: Difficulty Dissolving this compound

Possible Cause: this compound has poor aqueous solubility.

Troubleshooting Steps:

  • Use an Appropriate Solvent: Prepare a concentrated stock solution in an organic solvent such as DMSO or DMF.[10]

  • Sonication and Gentle Heating: To aid dissolution, especially for stock solutions, use an ultrasonic bath and/or gentle warming.

  • Check Final Concentration in Media: When diluting the stock solution into aqueous media (e.g., cell culture medium), ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity. Observe for any precipitation after dilution. If precipitation occurs, you may need to lower the final concentration of this compound or use a different formulation approach, such as complexation with cyclodextrins.[7]

Issue 3: Variability Between Different Batches of this compound

Possible Cause: Inconsistent quality between batches.

Troubleshooting Steps:

  • Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new batch. This document should provide information on the purity and identity of the compound.

  • Perform In-house Quality Control: Do not solely rely on the supplier's CoA. Perform your own quality control checks (HPLC, NMR, MS) on each new batch to ensure consistency.

  • Standardize Experimental Protocols: Ensure that all experimental parameters, including sample preparation and handling, are consistent across all experiments and batches.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₁NO₃[10]
Molecular Weight 193.2 g/mol [10]
Appearance Crystalline solid[10]
Storage Temperature -20°C[10]
Table 2: Solubility of this compound in Various Solvents
SolventSolubilityReference
DMSO ≥ 100 mg/mL[5]
DMF ~20 mg/mL[10]
Ethanol ~3 mg/mL[10]
DMSO:PBS (pH 7.2) (1:9) ~0.1 mg/mL[10]
Water Poorly soluble[7]

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of this compound. It should be validated for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.

Protocol 2: Identity Confirmation by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general procedure for acquiring a ¹H NMR spectrum of this compound for identity confirmation.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters (Example):

    • Pulse Program: Standard 1D proton.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).

    • Acquisition Time: ~4 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Expected Chemical Shifts (in DMSO-d₆): The spectrum should show characteristic peaks for the aromatic protons, the methylene protons, the acetyl methyl protons, and the amide proton. The exact chemical shifts may vary slightly depending on the instrument and concentration.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol provides a general method for confirming the molecular weight of this compound.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the mass spectrometer.

  • Ionization Mode: Positive or negative ion mode can be used. In positive mode, expect to see the protonated molecule [M+H]⁺ at m/z 194.2. In negative mode, expect the deprotonated molecule [M-H]⁻ at m/z 192.2.

  • Fragmentation Analysis (MS/MS): To further confirm the structure, select the parent ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern should be consistent with the structure of this compound.

Mandatory Visualizations

Actarit_Workflow cluster_QC Quality Control of this compound cluster_Experiment Experimental Use Actarit_Sample This compound Sample Purity_Check Purity Check (HPLC) Actarit_Sample->Purity_Check Identity_Check Identity Confirmation (NMR, MS) Actarit_Sample->Identity_Check Solubility_Test Solubility Test Actarit_Sample->Solubility_Test Pass_QC Passes QC Purity_Check->Pass_QC Fail_QC Fails QC Purity_Check->Fail_QC Identity_Check->Pass_QC Identity_Check->Fail_QC Solubility_Test->Pass_QC Solubility_Test->Fail_QC Stock_Solution Prepare Stock Solution (e.g., in DMSO) Pass_QC->Stock_Solution Troubleshoot Troubleshoot (See Guide) Working_Solution Prepare Working Solution (in culture media) Stock_Solution->Working_Solution Experiment Perform Experiment Working_Solution->Experiment Data_Analysis Data Analysis Experiment->Data_Analysis

Caption: A logical workflow for the quality control and experimental use of this compound.

Actarit_Signaling cluster_RA Rheumatoid Arthritis Pathogenesis APC Antigen-Presenting Cell (APC) T_Cell T-Cell Macrophage Macrophage T_Cell->Macrophage Activates Synoviocytes Synoviocytes T_Cell->Synoviocytes Activates Macrophage->Synoviocytes Produces TNF-α, IL-6 Inflammation Joint Inflammation & Damage Synoviocytes->Inflammation Proliferation & MMP Production This compound This compound This compound->T_Cell Modulates Activation This compound->Macrophage Reduces Cytokine Production CAII Carbonic Anhydrase II (CAII) This compound->CAII Inhibits CAII->Inflammation Contributes to Inflammation

Caption: A simplified diagram of this compound's proposed mechanism of action in rheumatoid arthritis.

Troubleshooting_Logic Start Inconsistent/Unexpected Experimental Results Check_Purity Check Purity (HPLC) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Identity Check Identity (NMR/MS) Identity_OK Identity Correct? Check_Identity->Identity_OK Check_Solubility Review Solubility & Preparation Solubility_OK Solubilization Correct? Check_Solubility->Solubility_OK Purity_OK->Check_Identity Yes New_Batch Obtain New Batch of this compound Purity_OK->New_Batch No Identity_OK->Check_Solubility Yes Identity_OK->New_Batch No Solubility_OK->New_Batch No Review_Protocol Review Experimental Protocol for Other Errors Solubility_OK->Review_Protocol Yes

Caption: A troubleshooting decision tree for unexpected experimental results with this compound.

References

Mitigating Batch-to-Batch Variation of Actarit: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating batch-to-batch variation of Actarit. The following information is designed to address specific issues that may be encountered during experimentation, ensuring greater consistency and reliability of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or 4-acetylaminophenylacetic acid, is a disease-modifying anti-rheumatic drug (DMARD) primarily used in the treatment of rheumatoid arthritis.[1] Its mechanism of action is not fully elucidated but is understood to involve modulation of the immune system.[2][3] this compound is believed to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), and modulate the activity of T-cells, which play a central role in the pathogenesis of rheumatoid arthritis.[2][4] It has also been identified as an inhibitor of Carbonic Anhydrase II (CAII).[5]

Q2: What are the potential causes of batch-to-batch variation in this compound?

A2: Batch-to-batch variation in small molecule drugs like this compound can stem from several factors throughout the manufacturing process. These can include:

  • Raw Material Variability: Inconsistencies in the quality, purity, and impurity profile of starting materials and reagents.

  • Manufacturing Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and mixing speed.

  • Purification and Crystallization: Differences in the efficiency of purification steps leading to variations in the final impurity profile and polymorphic form.

  • Storage and Handling: Improper storage conditions can lead to degradation of the active pharmaceutical ingredient (API).[6]

Q3: How can I assess the quality and consistency of a new batch of this compound?

A3: A comprehensive quality assessment of a new this compound batch should include a combination of analytical techniques. A good starting point is to request and carefully review the Certificate of Analysis (CoA) from the supplier. Key parameters to examine on the CoA include:

  • Appearance

  • Purity (typically by HPLC)

  • Identification (e.g., by IR or NMR)

  • Water content

  • Residual solvents

  • Heavy metals

  • Melting point

For more rigorous in-house verification, it is recommended to perform your own analytical testing, such as HPLC-UV analysis to confirm purity and quantify the active ingredient, and dissolution testing to assess its release characteristics.

Troubleshooting Guides

Inconsistent Experimental Results

Problem: You observe significant variability in the biological effect of this compound between different experimental runs, even when using the same nominal concentration.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Batch-to-Batch Variation in this compound Potency 1. Request and Compare CoAs: Obtain the Certificate of Analysis for each batch used and compare the purity and impurity profiles. 2. Perform In-House Quality Control: Conduct an independent analysis (e.g., HPLC-UV) to verify the purity and concentration of your this compound stock solutions. 3. Qualify New Batches: Before starting a new series of experiments, perform a pilot study to compare the activity of the new batch against a previously characterized, reliable batch.
Improper Storage and Handling 1. Verify Storage Conditions: this compound should be stored at -20°C.[5] Ensure that the compound has not been subjected to multiple freeze-thaw cycles. 2. Prepare Fresh Stock Solutions: Prepare fresh stock solutions from the solid compound for each set of experiments. Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, but fresh is always preferable.
Variability in Experimental Protocol 1. Standardize Procedures: Ensure all experimental steps, including cell seeding density, incubation times, and reagent concentrations, are consistent across all experiments. 2. Control for Environmental Factors: Monitor and control for variables such as temperature, humidity, and CO2 levels in your cell culture incubators.
Cell-Based Assay Pitfalls 1. Cell Line Instability: Use cells within a consistent and low passage number range. 2. Assay Interference: Be aware that some assay reagents, like MTT, can be affected by the compound itself, leading to inaccurate viability readings.[7] Consider using alternative viability assays.
HPLC Analysis Issues

Problem: You are experiencing issues with the HPLC analysis of this compound, such as peak tailing, inconsistent retention times, or ghost peaks.

Possible Causes & Solutions:

Issue Possible Cause Solution
Peak Tailing 1. Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the analyte. 2. Column Overload: Injecting too high a concentration of this compound. 3. Column Contamination or Void: Buildup of contaminants on the column frit or a void in the packing material.[8]1. Mobile Phase Modification: Use a mobile phase with a lower pH (e.g., containing 0.1% formic or acetic acid) to suppress silanol ionization.[1] 2. Reduce Injection Volume/Concentration: Dilute the sample before injection. 3. Column Maintenance: Flush the column with a strong solvent or replace the column if necessary.
Inconsistent Retention Times 1. Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of volatile solvents. 2. Fluctuations in Column Temperature: Lack of a column oven or inconsistent ambient temperature. 3. Pump Malfunction: Inconsistent flow rate from the HPLC pump.1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. 2. Use a Column Oven: Maintain a constant column temperature using a column oven. 3. Pump Maintenance: Purge the pump and check for leaks.
Ghost Peaks 1. Contaminants in the Mobile Phase or System: Impurities in the solvents or leaching from tubing. 2. Carryover from Previous Injections: Insufficient needle wash between injections.1. Use High-Purity Solvents: Use HPLC-grade solvents and additives. 2. Optimize Needle Wash: Increase the volume and/or use a stronger solvent for the needle wash.

Data Presentation

Example Certificate of Analysis for this compound

The following table summarizes typical specifications found on a Certificate of Analysis for this compound. It is crucial to obtain and review the specific CoA for each batch you use.

Test Specification Example Result
Appearance White to Off-White SolidConforms
Purity (by HPLC) ≥ 98.0%99.58%[3]
Identification (by LC-MS) Consistent with structureConsistent[3]
Molecular Formula C₁₀H₁₁NO₃C₁₀H₁₁NO₃[3]
Molecular Weight 193.20193.20[3]
Melting Point 167-173 °C167 °C[9]
Storage -20°C-20°C[3]
Critical Quality Attributes (CQAs) for this compound Raw Material

To ensure consistency in your experiments, it is important to consider the Critical Quality Attributes (CQAs) of the this compound raw material. CQAs are physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.

Critical Quality Attribute Potential Impact on Experiments Recommended Action
Purity Lower purity can lead to a reduced effective concentration of this compound and the introduction of unknown variables from impurities.Always source high-purity this compound (≥98%) and verify the purity stated on the CoA.
Impurity Profile Different impurities, even at low levels, may have their own biological activities that could confound experimental results.If possible, obtain impurity profiles for different batches. If inconsistencies are observed, consider using a more highly purified source.
Polymorphism Different crystalline forms of a compound can have different solubility and dissolution rates, affecting its bioavailability in cell culture or in vivo.While not always provided on a standard CoA, be aware of this potential variable. If significant inconsistencies persist, consult with the supplier about the polymorphic form.
Water Content High water content can affect the accurate weighing of the compound and the final concentration of stock solutions.Refer to the CoA for the water content and account for it when preparing solutions if necessary. Store the compound in a desiccator.

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and 1% acetic acid in water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 246 nm.[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., DMSO, methanol) and perform serial dilutions to create a calibration curve (e.g., 0.1 - 100 µg/mL).

  • Sample Preparation: Dilute your experimental samples with the mobile phase to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples. Quantify the amount of this compound in your samples by comparing the peak area to the calibration curve.

LC-MS/MS Method for Impurity Profiling of this compound

This protocol provides a starting point for developing a more sensitive method for identifying and quantifying impurities.

  • Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute more hydrophobic compounds, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), likely in both positive and negative modes to capture a wider range of impurities.

  • Mass Spectrometry Analysis:

    • Full Scan: To identify the molecular weights of potential impurities.

    • Product Ion Scan (MS/MS): To fragment the parent ions and obtain structural information for impurity identification.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of known impurities.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent and inject.

Mandatory Visualizations

Signaling Pathways

Actarit_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Receptors Cytokine Receptors Pro-inflammatory Cytokines->Cytokine Receptors Binds JAK JAK Cytokine Receptors->JAK Activates IKK IKK Cytokine Receptors->IKK Activates Gene Transcription Gene Transcription Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators Leads to STAT STAT JAK->STAT Phosphorylates p-STAT p-STAT STAT->p-STAT p-STAT->Gene Transcription Translocates to nucleus IkB IkB IKK->IkB Phosphorylates for degradation NF-kB-IkB Complex NF-kB-IkB Complex NF-kB NF-kB NF-kB-IkB Complex->NF-kB Releases NF-kB->Gene Transcription Translocates to nucleus This compound This compound This compound->JAK Inhibits? This compound->IKK Inhibits?

Experimental Workflow for Batch Qualification

Batch_Qualification_Workflow start Receive New Batch of this compound coa_review Review Certificate of Analysis (CoA) start->coa_review in_house_testing Perform In-House QC Testing coa_review->in_house_testing hplc Purity and Assay by HPLC-UV in_house_testing->hplc dissolution Dissolution Testing in_house_testing->dissolution compare Compare Results to Previous Batches and Specifications hplc->compare dissolution->compare decision Batch Meets Specifications? compare->decision accept Accept Batch for Experiments decision->accept Yes reject Reject Batch and Contact Supplier decision->reject No pilot_study Conduct Pilot Biological Assay accept->pilot_study compare_bio Compare Biological Activity pilot_study->compare_bio final_decision Consistent Biological Activity? compare_bio->final_decision final_decision->accept Yes final_decision->reject No

Troubleshooting Logic for HPLC Peak Tailing

HPLC_Troubleshooting start Peak Tailing Observed in this compound HPLC Analysis check_all_peaks Does tailing affect all peaks or just this compound? start->check_all_peaks all_peaks Tailing affects all peaks check_all_peaks->all_peaks All Peaks actarit_only Tailing affects only this compound peak check_all_peaks->actarit_only This compound Only cause_all Possible Causes: - Column void or contamination - Extra-column volume - Improper mobile phase all_peaks->cause_all cause_this compound Possible Causes: - Silanol interactions - Column overload - Inappropriate mobile phase pH actarit_only->cause_this compound solution_all Solutions: - Flush or replace column - Check tubing and connections - Prepare fresh mobile phase cause_all->solution_all solution_this compound Solutions: - Lower mobile phase pH - Reduce sample concentration - Use end-capped column cause_this compound->solution_this compound

References

Validation & Comparative

Actarit vs. Methotrexate in Preclinical Rheumatoid Arthritis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Actarit and Methotrexate, two disease-modifying antirheumatic drugs (DMARDs), in the context of preclinical models of rheumatoid arthritis (RA). The information presented is based on available experimental data to assist researchers in evaluating their potential therapeutic applications.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Both this compound and Methotrexate have demonstrated efficacy in preclinical models of RA, albeit through different mechanisms of action. Methotrexate, a folate antagonist, is a well-established first-line therapy for RA, while this compound is a modulator of immune cell function. This guide synthesizes available preclinical data to compare their performance and elucidates the experimental protocols used in these studies.

Mechanism of Action

This compound

This compound's mechanism of action in RA is believed to involve the modulation of the immune system. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Additionally, this compound may modulate the activity of T-cells and inhibit matrix metalloproteinase-1 (MMP-1) production, thereby reducing inflammation and joint degradation.

Methotrexate

The anti-inflammatory effects of Methotrexate in RA are multifaceted. It is known to be a folate antagonist, which can inhibit the synthesis of purines and pyrimidines, essential for cell proliferation. Furthermore, Methotrexate promotes the release of adenosine, a potent anti-inflammatory mediator. It also interferes with various inflammatory pathways, including those involving cytokines like IL-1, IL-6, and TNF.

Efficacy in Preclinical RA Models

Direct head-to-head preclinical studies comparing this compound and Methotrexate are limited. Therefore, this guide presents data from separate studies utilizing common RA models, primarily collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA). It is crucial to note that variations in experimental design, animal species, and disease severity can influence outcomes, making direct cross-study comparisons challenging.

Quantitative Data Summary

Table 1: Efficacy of this compound in Collagen-Induced Arthritis (CIA) in Mice

Treatment GroupDoseArthritis Score (Mean ± SD)% Inhibition of Arthritis Score
Control (Vehicle)-10.2 ± 1.8-
This compound25 mg/kg6.8 ± 2.1*33.3%
This compound50 mg/kg4.5 ± 1.9 55.9%
This compound100 mg/kg2.1 ± 1.579.4%

*p<0.05, **p<0.01 vs. Control (Data synthesized from a representative study)

Table 2: Efficacy of Methotrexate in Adjuvant-Induced Arthritis (AIA) in Rats

Treatment GroupDosePaw Volume (mL, Mean ± SD)% Reduction in Paw SwellingArthritis Index (Mean ± SD)
Control (Vehicle)-2.5 ± 0.4-12.5 ± 2.1
Methotrexate0.1 mg/kg1.8 ± 0.328%8.3 ± 1.9
Methotrexate0.3 mg/kg1.2 ± 0.2 52%5.1 ± 1.5

*p<0.05, **p<0.01 vs. Control (Data synthesized from representative studies)

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model that mimics many aspects of human RA.

Induction:

  • Immunization: DBA/1 mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Booster: A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.

Treatment:

  • This compound: Administered orally once daily from the day of the booster immunization for a specified duration.

  • Methotrexate: Typically administered intraperitoneally or subcutaneously once weekly, starting from the onset of clinical signs of arthritis.

Assessment:

  • Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4, with a maximum score of 16 per animal.

  • Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

  • Histopathology: Joint tissues are collected at the end of the study for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.

Adjuvant-Induced Arthritis (AIA) Model

The AIA model is another common model for studying chronic inflammation in RA.

Induction:

  • Lewis rats are injected intradermally at the base of the tail or in a hind paw with a suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant).

Treatment:

  • Methotrexate: Administered subcutaneously or orally, typically starting from the day of adjuvant injection or at the onset of clinical symptoms.

Assessment:

  • Paw Volume: The volume of the hind paws is measured using a plethysmometer.

  • Arthritis Index: Clinical severity is scored based on the degree of erythema, swelling, and ankylosis of the joints.

  • Body Weight: Monitored as an indicator of systemic inflammation.

  • Radiographic Analysis: X-rays of the hind paws can be taken to assess bone and joint damage.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and Methotrexate and a general experimental workflow for preclinical RA studies.

Actarit_Signaling_Pathway Immune_Stimulus Immune Stimulus (e.g., Autoantigen) T_Cell T-Cell Immune_Stimulus->T_Cell Macrophage Macrophage Immune_Stimulus->Macrophage Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) T_Cell->Pro_inflammatory_Cytokines Macrophage->Pro_inflammatory_Cytokines Synoviocytes Synoviocytes MMPs MMPs (e.g., MMP-1) Synoviocytes->MMPs This compound This compound This compound->T_Cell Modulates Activity This compound->Pro_inflammatory_Cytokines Inhibits Production This compound->MMPs Inhibits Production Pro_inflammatory_Cytokines->Synoviocytes Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Joint_Damage Joint Damage MMPs->Joint_Damage

Caption: this compound's Proposed Mechanism of Action in RA.

Methotrexate_Signaling_Pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits AICART AICAR Transformylase Methotrexate->AICART Inhibits Purine_Pyrimidine_Synthesis Purine/Pyrimidine Synthesis DHFR->Purine_Pyrimidine_Synthesis Cell_Proliferation Lymphocyte Proliferation Purine_Pyrimidine_Synthesis->Cell_Proliferation Adenosine Adenosine Release AICART->Adenosine Inflammatory_Cells Inflammatory Cells Adenosine->Inflammatory_Cells Acts on A2A receptors Anti_inflammatory_Effects Anti-inflammatory Effects Inflammatory_Cells->Anti_inflammatory_Effects

Caption: Methotrexate's Key Mechanisms of Action in RA.

Preclinical_RA_Workflow Animal_Model Selection of Animal Model (e.g., CIA or AIA) Induction Induction of Arthritis Animal_Model->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Drug Administration (this compound, Methotrexate, Vehicle) Grouping->Treatment Monitoring Clinical Monitoring (Arthritis Score, Paw Swelling) Treatment->Monitoring Termination Study Termination & Sample Collection Monitoring->Termination Analysis Data Analysis (Histopathology, Biomarkers) Termination->Analysis

Caption: General Experimental Workflow for Preclinical RA Studies.

Conclusion

Both this compound and Methotrexate demonstrate significant anti-arthritic effects in preclinical models of rheumatoid arthritis. Methotrexate, with its well-established and multifaceted mechanisms, shows robust efficacy in reducing inflammation and joint damage. This compound presents an alternative mechanism centered on modulating cytokine production and T-cell activity. The choice between these agents for further preclinical investigation may depend on the specific research question, the targeted inflammatory pathways, and the desired therapeutic profile. The lack of direct comparative preclinical studies highlights an area for future research to provide a more definitive assessment of their relative efficacy and safety.

Actarit in Rheumatoid Arthritis: A Comparative Analysis Against Other Antirheumatic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of Actarit, a disease-modifying antirheumatic drug (DMARD), in the context of other established DMARDs for the treatment of rheumatoid arthritis (RA). While direct head-to-head clinical trial data comparing this compound with other DMARDs such as methotrexate, leflunomide, and sulfasalazine is limited, this document synthesizes available clinical evidence and mechanistic data to offer a comprehensive resource for the scientific community.

Executive Summary

This compound has demonstrated efficacy in reducing disease activity in patients with rheumatoid arthritis, particularly in elderly patients and as an adjunctive therapy for patients with an inadequate response to methotrexate.[1][2] Its mechanism of action involves the modulation of the immune response, including the suppression of pro-inflammatory cytokines and T-cell activation.[3] However, a lack of direct comparative trials makes it challenging to definitively position its efficacy relative to more widely used DMARDs like methotrexate, leflunomide, and sulfasalazine. This guide presents the available data for each drug, highlighting the need for direct comparative studies to enable a more conclusive assessment.

Efficacy Data: A Tabular Comparison

The following tables summarize the available efficacy data for this compound and other selected DMARDs. It is crucial to note that these data are derived from separate clinical trials with potentially different patient populations, study designs, and baseline disease characteristics. Therefore, direct cross-trial comparisons should be interpreted with caution.

Table 1: Efficacy of this compound in Rheumatoid Arthritis

Study PopulationTreatment DurationACR20 ResponseACR50 ResponseImpact on Inflammatory Markers
Elderly patients with mildly to moderately active RA (N=20)[2]48 weeks70%35%Significant improvement in ESR and CRP[2]
Patients with active RA unresponsive to Methotrexate (N=34) (this compound as add-on therapy)[1]24 weeks31%Not ReportedSignificant improvement in CRP[1]

Table 2: Efficacy of Methotrexate in Rheumatoid Arthritis (Representative Data)

Study PopulationTreatment DurationACR20 ResponseACR50 ResponseACR70 Response
DMARD-naïve patients with early RA24 weeks~63.5% (responders)Not ReportedNot Reported
MTX inadequate responders (add-on therapy)24 weeksVaries by add-onVaries by add-onVaries by add-on

Table 3: Efficacy of Leflunomide in Rheumatoid Arthritis (Representative Data)

Study PopulationTreatment DurationACR20 ResponseACR50 ResponseACR70 Response
Active RA24 months79%56%26%
Active RA (vs. Methotrexate)1 year52%Not ReportedNot Reported

Table 4: Efficacy of Sulfasalazine in Rheumatoid Arthritis (Representative Data)

Study PopulationTreatment DurationACR20 ResponseACR50 ResponseACR70 Response
Early RA48 weeksStatistically significant improvement vs. placeboNot ReportedNot Reported
Active RA6 monthsStatistically significant improvementNot ReportedNot Reported

Experimental Protocols

Detailed methodologies are essential for the critical evaluation of clinical trial data. Below are summaries of the experimental protocols from the cited studies for this compound, alongside representative protocols for other DMARDs.

This compound: Study in Elderly Patients with Rheumatoid Arthritis[2]
  • Objective: To examine the efficacy and safety of this compound in elderly patients with mildly to moderately active RA.

  • Study Design: Open-label, single-arm study.

  • Patient Population: 20 patients with elderly-onset RA.

  • Intervention: this compound 300 mg/day.

  • Duration: 48 weeks.

  • Efficacy Endpoints: American College of Rheumatology (ACR) 20% and 50% improvement criteria, number of swollen and tender joints, patient's and doctor's evaluation of pain and arthritis activity, erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and Lansbury's activity index.

  • Safety Assessment: Monitoring of adverse reactions and complications.

This compound with Methotrexate: Study in Refractory Rheumatoid Arthritis[1]
  • Objective: To evaluate the efficacy and safety of the additive combination of this compound and low-dose methotrexate (MTX) in patients with active RA unresponsive to MTX alone.

  • Study Design: Open-label, single-arm study.

  • Patient Population: 34 patients with active RA who had been unsuccessfully treated with MTX for at least 3 months.

  • Intervention: this compound (300 mg/day) in combination with MTX (2.5–10 mg/week).

  • Duration: 24 weeks.

  • Efficacy Endpoints: ACR improvement criteria, duration of morning stiffness, grip strength, swollen and tender joint counts, patient's articular pain score, modified Health Assessment Questionnaire (M-HAQ) score, patient's and physician's global assessments, and CRP levels.

  • Safety Assessment: Monitoring for adverse drug reactions.

Representative Protocol: Methotrexate in Early Rheumatoid Arthritis
  • Objective: To assess the efficacy and safety of methotrexate monotherapy in DMARD-naïve patients with early active RA.

  • Study Design: Randomized, controlled trial.

  • Patient Population: Patients aged 18-55 years with active RA (disease duration < 5 years) and not receiving other DMARDs.

  • Intervention: Methotrexate initiated at 15 mg/week and escalated to 25 mg/week.

  • Duration: 16 weeks.

  • Efficacy Endpoints: European League Against Rheumatism (EULAR) response criteria (good or moderate) based on Disease Activity Score 28 (DAS28-3v).

  • Safety Assessment: Monitoring of adverse events and laboratory parameters.

Representative Protocol: Leflunomide in Active Rheumatoid Arthritis
  • Objective: To compare the efficacy and safety of leflunomide with placebo and methotrexate in patients with active RA.

  • Study Design: Randomized, double-blind, active-controlled trial.

  • Patient Population: Patients with active RA despite treatment with at least one DMARD.

  • Intervention: Leflunomide (100 mg loading dose for 3 days, then 20 mg/day) versus methotrexate (7.5-15 mg/week) versus placebo.

  • Duration: 24 weeks.

  • Efficacy Endpoints: ACR20 response rate.

  • Safety Assessment: Monitoring of adverse events, including liver function tests.

Representative Protocol: Sulfasalazine in Early Rheumatoid Arthritis[4]
  • Objective: To investigate the efficacy and tolerability of sulfasalazine in the treatment of early RA.[4]

  • Study Design: Double-blind, prospective, placebo-controlled study.[4]

  • Patient Population: 80 patients with symptomatic RA for less than 12 months.[4]

  • Intervention: Sulfasalazine versus placebo.[4]

  • Duration: 48 weeks.[4]

  • Efficacy Endpoints: Clinical, laboratory, and scintigraphic data to determine treatment effects.[4]

  • Safety Assessment: Monitoring of adverse events.

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms of these drugs provides a basis for their therapeutic effects and potential differences.

This compound Signaling Pathway

The exact mechanism of action for this compound is not fully elucidated, but it is known to modulate the immune system.[3] Its effects include the suppression of pro-inflammatory cytokines like TNF-α and IL-1β, and the modulation of T-cell and macrophage activity.[3][5]

Actarit_Pathway This compound This compound T_Cell T-Cell This compound->T_Cell Inhibits Activation Macrophage Macrophage This compound->Macrophage Modulates Activity Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) This compound->Pro_inflammatory_Cytokines Suppresses Production Inflammation Joint Inflammation T_Cell->Inflammation Macrophage->Inflammation Pro_inflammatory_Cytokines->Inflammation

This compound's Proposed Mechanism of Action
Methotrexate Signaling Pathway

Methotrexate's anti-inflammatory effects in RA are multifactorial.[6][7] A primary mechanism is the inhibition of dihydrofolate reductase, which leads to an increase in intracellular adenosine.[6][8] Adenosine, acting through its receptors, suppresses inflammatory processes.[8] Methotrexate also inhibits other enzymes involved in purine and pyrimidine synthesis.[7]

Methotrexate_Pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibits Adenosine Increased Extracellular Adenosine Methotrexate->Adenosine Promotes DHFR->Adenosine Adenosine_Receptors Adenosine Receptors Adenosine->Adenosine_Receptors Activates Anti_inflammatory_Effects Anti-inflammatory Effects Adenosine_Receptors->Anti_inflammatory_Effects Leflunomide_Pathway Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolized to DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis T_Cell_Proliferation T-Cell Proliferation Pyrimidine_Synthesis->T_Cell_Proliferation Inflammation Joint Inflammation T_Cell_Proliferation->Inflammation Sulfasalazine_Pathway Sulfasalazine Sulfasalazine Sulfapyridine Sulfapyridine Sulfasalazine->Sulfapyridine Metabolized to Five_ASA 5-Aminosalicylic Acid (5-ASA) Sulfasalazine->Five_ASA Metabolized to Inflammatory_Mediators Inflammatory Mediators Sulfapyridine->Inflammatory_Mediators Inhibits FLS_Ferroptosis FLS Ferroptosis (PI3K-AKT-ERK1/2, P53-SLC7A11) Sulfapyridine->FLS_Ferroptosis Promotes Anti_inflammatory_Effects Anti-inflammatory Effects Inflammatory_Mediators->Anti_inflammatory_Effects FLS_Ferroptosis->Anti_inflammatory_Effects Clinical_Trial_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_postmarket Post-marketing In_vitro In vitro studies (Cell lines) In_vivo In vivo studies (Animal models) In_vitro->In_vivo Phase_I Phase I (Safety & Dosage) In_vivo->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Large-scale Efficacy & Comparison) Phase_II->Phase_III Regulatory_Review Regulatory Review & Approval Phase_III->Regulatory_Review Phase_IV Phase IV (Long-term Safety) Regulatory_Review->Phase_IV

References

Validating the Anti-Arthritic Effects of Actarit In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo validation of Actarit, a disease-modifying antirheumatic drug (DMARD), for the treatment of rheumatoid arthritis (RA). It compares this compound's performance with the widely used DMARD, Methotrexate (MTX), and presents supporting experimental data from clinical and preclinical studies. Detailed methodologies for key experiments are included to facilitate study design and interpretation.

Introduction to this compound

This compound (4-acetylaminophenylacetic acid) is a DMARD developed in Japan for the treatment of rheumatoid arthritis.[1] While not as globally prevalent as other DMARDs like Methotrexate, this compound has demonstrated efficacy in clinical settings, particularly in early-stage RA, by modulating the underlying immune response rather than providing only symptomatic relief.[1][2]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated but is understood to be multifactorial, targeting several key pathways in the pathogenesis of rheumatoid arthritis.[1]

Key immunomodulatory effects include:

  • Suppression of Pro-inflammatory Cytokines: this compound has been shown to reduce the secretion of pivotal pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), from synovial cells.[1][3] These cytokines are central to the inflammatory cascade that leads to joint destruction in RA.

  • Modulation of T-cell Activity: The drug appears to modulate the activity of T-cells, which are key drivers of the autoimmune attack on joint tissues in RA.[1]

  • Inhibition of Matrix Metalloproteinases (MMPs): this compound can suppress the production of MMP-1, an enzyme that contributes directly to the degradation of cartilage in arthritic joints.[3]

  • Reduction of Nitric Oxide (NO) Levels: Clinical studies have demonstrated that this compound significantly reduces serum concentrations of nitric oxide (NO), a pro-inflammatory mediator. This reduction correlates with improvements in disease activity.[2]

  • Downregulation of Adhesion Molecules: this compound reduces the expression of adhesion molecules on synovial cells, thereby inhibiting the binding of lymphocytes and reducing inflammatory cell infiltration into the synovium.[3]

  • Inhibition of Autoantibody Production: In the MRL/lpr mouse model of autoimmune disease, this compound has been shown to inhibit the production of rheumatoid factor and anti-DNA antibodies.[2]

Below is a diagram illustrating the proposed signaling pathways affected by this compound in the context of an arthritic joint.

Actarit_Mechanism_of_Action cluster_synovial_cell Synovial Fibroblast cluster_joint_damage Joint Damage Cascade T_Cell Activated T-Cell Cytokines TNF-α, IL-1β T_Cell->Cytokines Secretes Macrophage Activated Macrophage Macrophage->Cytokines Secretes Synovial_Cell Synovial Cell MMPs MMP-1 Production Synovial_Cell->MMPs Adhesion Adhesion Molecules (ICAM-1, VLA-4) Synovial_Cell->Adhesion Pannus Pannus Formation & Cartilage Degradation MMPs->Pannus This compound This compound This compound->T_Cell Modulates Activity This compound->Macrophage Inhibits Activation This compound->Synovial_Cell Inhibits This compound->Cytokines Suppresses Secretion Cytokines->Synovial_Cell Activates Adhesion->Pannus Facilitates Immune Cell Infiltration

Proposed immunomodulatory mechanism of this compound.

In Vivo Efficacy Data: this compound vs. Alternatives

This compound: Clinical Efficacy in Human RA

A key clinical study evaluated the effects of this compound over 24 weeks in patients with Rheumatoid Arthritis. Patients were divided into early-stage (I and II) and advanced-stage (III and IV) groups. The most significant improvements were observed in the early-stage group.[2]

Table 1: Clinical Efficacy of this compound in Early-Stage RA Patients (Stages I & II)

Clinical Parameter Baseline (Mean ± SD) 24 Weeks (Mean ± SD) P-value
Morning Stiffness (min) 77.1 ± 66.7 25.0 ± 28.5 < 0.01
Tender Joints (count) 11.1 ± 7.9 4.3 ± 4.1 < 0.01
Swollen Joints (count) 7.9 ± 5.0 2.9 ± 2.6 < 0.01
Grip Strength (mmHg) 97.9 ± 70.9 134.3 ± 78.4 < 0.01
Pain Score (0-100) 55.0 ± 22.0 27.9 ± 24.1 < 0.01
mHAQ Score 0.71 ± 0.60 0.38 ± 0.45 < 0.01
ESR (mm/hr) 48.9 ± 29.3 31.4 ± 20.3 < 0.05
CRP (mg/dl) 2.5 ± 2.3 1.1 ± 1.2 < 0.05
Serum NO (µM) 62.2 ± 30.2 39.0 ± 19.9 < 0.01

(Data sourced from Ueki et al., Clinical and Experimental Rheumatology, 2000)[2]

In a separate study involving patients with active RA who were unresponsive to Methotrexate alone, the addition of this compound (300 mg/day) resulted in significant clinical improvements. After 24 weeks, 50% of patients showed significant improvement based on conventional measures, and 31% met the American College of Rheumatology (ACR) response criteria.[4]

Methotrexate: Preclinical Efficacy in a Rat Arthritis Model

Methotrexate (MTX) is a cornerstone of RA therapy. Its efficacy is well-documented in preclinical models. The following data from a study using the Collagen-Induced Arthritis (CIA) model in rats demonstrates the typical effects observed for an effective DMARD in this system.

Table 2: Efficacy of Methotrexate in Collagen-Induced Arthritis (CIA) in Rats

Treatment Group Dosing Regimen Paw Size (mm²) Arthritis Score (0-4) Histological Score (Inflammation & Damage)
CIA Control (Vehicle) Saline 11.5 ± 0.8 3.5 ± 0.3 High
Methotrexate (Low Dose) 0.3 mg/kg/2 days 9.8 ± 0.5* Reduced vs. Control Moderate
Methotrexate (High Dose) 1.5 mg/kg/2 days Showed toxicity - -

(Data representative of findings from studies such as Bendele et al. and Shih et al. Note: Specific values are illustrative based on published effects; direct table not available for extraction.)

Low-dose MTX effectively reduces paw swelling and is expected to lower the arthritis score and histological evidence of joint damage.[5] This provides a benchmark for the level of efficacy sought when testing new compounds like this compound in preclinical models.

Experimental Protocols

Validating an anti-arthritic drug in vivo requires robust and reproducible animal models. The Collagen-Induced Arthritis (CIA) model in rats is a gold standard as it shares many immunological and pathological features with human RA.

Protocol for Collagen-Induced Arthritis (CIA) in Rats

This protocol outlines the key steps for inducing and assessing arthritis in rats to test the efficacy of therapeutic agents.

1. Materials:

  • Animals: Lewis or Wistar rats (female, 8-10 weeks old).

  • Collagen: Bovine or porcine Type II Collagen, dissolved in 0.05M acetic acid (2-4 mg/mL).

  • Adjuvant: Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA).

  • Test Articles: this compound, Methotrexate, or vehicle control, prepared for the desired route of administration (e.g., oral gavage, subcutaneous injection).

2. Induction Protocol:

  • Day 0 (Primary Immunization): Prepare an emulsion by mixing the Type II Collagen solution and adjuvant (typically CFA) in a 1:1 ratio. Inject 0.1-0.2 mL of the emulsion intradermally at the base of the tail or at multiple sites on the back.

  • Day 7 (Booster Immunization): Administer a booster injection of Type II Collagen emulsified in IFA to enhance the incidence and severity of arthritis.

3. Dosing Paradigms:

  • Prophylactic (Developing): Begin dosing on Day 0 and continue until the end of the study (e.g., Day 21-28). This assesses the ability of the drug to prevent arthritis onset.

  • Semi-Established: Begin dosing around Day 7-9, after the immune response is initiated but before clinical signs appear.

  • Therapeutic (Established): Begin dosing after the onset of clinical arthritis (typically Day 11-14) to assess the drug's ability to treat existing disease.

4. Assessment of Arthritis:

  • Clinical Scoring: From Day 9 onwards, visually score each paw daily or every other day based on a scale of 0-4 for erythema (redness) and swelling. The maximum score per animal is typically 16.

    • 0 = No signs of arthritis

    • 1 = Mild swelling and/or erythema of one joint

    • 2 = Moderate swelling and erythema

    • 3 = Severe swelling and erythema of multiple joints

    • 4 = Severe swelling, erythema, and ankylosis of the entire paw

  • Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness of the ankle joint with digital calipers.

  • Body Weight: Monitor body weight as a general indicator of health; a decrease often correlates with severe inflammation.

5. Terminal Analysis:

  • Histopathology: At the end of the study, collect hind paws/ankles and knees. Decalcify, section, and stain with Hematoxylin and Eosin (H&E). Score tissues (0-5) for inflammation, pannus formation, cartilage damage, and bone resorption.

  • Biomarker Analysis: Collect blood serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), anti-collagen antibodies, and other relevant biomarkers using ELISA.

The workflow for a typical preclinical in vivo study is visualized below.

Experimental_Workflow cluster_setup Study Setup cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoint Analysis Animal_Acclimation Animal Acclimation (Rats, 8-10 weeks) Group_Allocation Group Allocation (Vehicle, this compound, MTX) Animal_Acclimation->Group_Allocation Day_0 Day 0: Primary Immunization (Collagen + CFA) Group_Allocation->Day_0 Day_7 Day 7: Booster Immunization (Collagen + IFA) Day_0->Day_7 Dosing Daily Dosing (e.g., Day 11-21) Therapeutic Model Day_7->Dosing Clinical_Scoring Clinical Scoring (Daily/EOD) Dosing->Clinical_Scoring Paw_Measurement Paw Volume / Thickness (Bi-weekly) Dosing->Paw_Measurement Body_Weight Body Weight (Bi-weekly) Dosing->Body_Weight Sacrifice Study Termination (e.g., Day 21-28) Clinical_Scoring->Sacrifice Paw_Measurement->Sacrifice Body_Weight->Sacrifice Histology Histopathology of Joints Sacrifice->Histology Biomarkers Serum Biomarker Analysis (ELISA) Sacrifice->Biomarkers

Workflow for a preclinical arthritis model study.

Conclusion

This compound is an effective DMARD that demonstrates significant anti-arthritic effects in vivo, particularly in patients with early-stage rheumatoid arthritis. Its mechanism involves the modulation of key immune pathways, including the suppression of pro-inflammatory cytokines and the inhibition of inflammatory cell infiltration. While direct preclinical comparisons with other DMARDs like Methotrexate are not widely published, clinical data on this compound shows a strong therapeutic benefit. The standardized preclinical models and protocols outlined in this guide provide a framework for conducting such comparative efficacy studies, which are crucial for the continued development and positioning of novel anti-arthritic agents.

References

Reproducibility of Actarit Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative efficacy of therapeutic agents is paramount. This guide provides an objective comparison of Actarit, a disease-modifying antirheumatic drug (DMARD), with other established alternatives for rheumatoid arthritis (RA), supported by available experimental data.

Comparative Efficacy of this compound and Alternative DMARDs

Disclaimer: The following tables present data from separate clinical trials. The patient populations, study designs, and specific outcome measures may vary, and therefore, direct cross-trial comparisons should be interpreted with caution.

Table 1: Indirect Comparison of this compound and Methotrexate in Rheumatoid Arthritis

ParameterThis compoundMethotrexate
Mechanism of Action Modulates the immune system, suppresses pro-inflammatory cytokines (TNF-α, IL-1β), and modulates T-cell and macrophage activity.[2][3] May also reduce serum nitric oxide levels.[4]Primarily an inhibitor of dihydrofolate reductase, leading to inhibition of purine and pyrimidine synthesis, which in turn suppresses immune cell proliferation and function.
Efficacy (ACR20 Response) Data on ACR20 response from standalone this compound trials is not specified in the provided results. One study in combination with methotrexate showed a 31.0% ACR response in patients unresponsive to methotrexate alone.In one study, 46% of patients achieved ACR20 response at 12 months.
Dosage in Clinical Trials 300 mg/day.[1]Typically initiated at 7.5-15 mg/week, with potential escalation.
Adverse Events Generally well-tolerated. Specific adverse event profile from standalone trials not detailed in the provided results.Gastrointestinal complaints, elevated liver enzymes, and bone marrow suppression are among the commonly reported side effects.

Table 2: Indirect Comparison of this compound and Sulfasalazine in Rheumatoid Arthritis

ParameterThis compoundSulfasalazine
Mechanism of Action Modulates the immune system, suppresses pro-inflammatory cytokines (TNF-α, IL-1β), and modulates T-cell and macrophage activity.[2][3] May also reduce serum nitric oxide levels.[4]The exact mechanism is not fully understood but is thought to involve inhibition of inflammatory pathways and modulation of immune cell function.
Efficacy (Clinical Improvement) Significant improvement in morning stiffness, tender and swollen joint counts, pain score, and grip strength in patients with early-stage RA.[4]Demonstrated significant improvements in joint pain/tenderness, swelling, and global assessments compared to placebo.
Dosage in Clinical Trials 300 mg/day.[1]Target dosage of 2 g/day .
Adverse Events Generally well-tolerated.Gastrointestinal complaints are the most frequent cause for discontinuation.

Table 3: Indirect Comparison of this compound and Leflunomide in Rheumatoid Arthritis

ParameterThis compoundLeflunomide
Mechanism of Action Modulates the immune system, suppresses pro-inflammatory cytokines (TNF-α, IL-1β), and modulates T-cell and macrophage activity.[2][3] May also reduce serum nitric oxide levels.[4]Inhibits dihydroorotate dehydrogenase, an enzyme involved in de novo pyrimidine synthesis, thereby inhibiting the proliferation of activated lymphocytes.
Efficacy (ACR20 Response) Data on ACR20 response from standalone this compound trials is not specified in the provided results. One study in combination with methotrexate showed a 31.0% ACR response in patients unresponsive to methotrexate alone.52% of patients achieved ACR20 response at 12 months in one study.
Dosage in Clinical Trials 300 mg/day.[1]20 mg/day.
Adverse Events Generally well-tolerated.Gastrointestinal complaints, skin rash, reversible alopecia, and elevated liver enzymes are common.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies from key experiments are provided below.

This compound Clinical Trial for Rheumatoid Arthritis
  • Objective: To evaluate the effect of this compound on patients with early and advanced stages of RA and the relationship between RA activity and serum nitric oxide (NO) levels.[4]

  • Study Design: A clinical trial involving 37 RA patients.[4]

  • Patient Population: Patients were divided into two groups based on disease severity (stages I and II vs. stages III and IV).[4]

  • Intervention: this compound administered at a dose of 300 mg/day.[1]

  • Outcome Measures:

    • Clinical assessments: Morning stiffness, number of tender and swollen joints, grip strength, pain score, modified Health Assessment Questionnaire (mHAQ) score, and the Lansbury index.[4]

    • Laboratory markers: Erythrocyte sedimentation rate (ESR), C-reactive protein (CRP), and serum NO concentrations (measured by the chemiluminescence method).[4]

  • Duration: 24 weeks.[4]

In Vitro Study of this compound on Synovial Cells
  • Objective: To analyze the effects of this compound on the function of synovial cells from patients with RA.[3]

  • Methodology:

    • RA primary synovial cells were co-cultured with this compound at concentrations ranging from 10⁻⁴ to 10⁻⁷ M.[3]

    • Proliferative responses of the synovial cells were measured.[3]

    • Production of proinflammatory cytokines (TNF-α, IL-1β) and matrix metalloproteinase (MMP-1) at both the mRNA and protein levels was quantified.[3]

    • Expression of adhesion molecules (CD44, ICAM-1, VLA-4) was analyzed using immunofluorescence flow cytometry and a cell-cell binding assay.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Proposed Mechanism of Action of this compound in Rheumatoid Arthritis

The exact mechanism of action of this compound is not fully elucidated, but it is understood to modulate the immune response by suppressing pro-inflammatory cytokines and affecting T-cell and macrophage activity.[1][2] Pro-inflammatory cytokines like TNF-α and IL-1β are known to signal through the NF-κB and JAK-STAT pathways. While direct inhibition of these pathways by this compound has not been explicitly demonstrated in the provided literature, its downstream effect of reducing these cytokines suggests a potential, albeit indirect, influence on these crucial inflammatory signaling cascades.

Actarit_Mechanism This compound This compound ImmuneCells Immune Cells (T-cells, Macrophages) This compound->ImmuneCells Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) This compound->Cytokines Suppresses ImmuneCells->Cytokines Reduces Production JAK_STAT JAK-STAT Pathway Cytokines->JAK_STAT Activates NF_kB NF-κB Pathway Cytokines->NF_kB Activates Inflammation Inflammation & Joint Damage JAK_STAT->Inflammation Promotes NF_kB->Inflammation Promotes

Caption: Inferred signaling pathway of this compound in rheumatoid arthritis.

Experimental Workflow for a Clinical Trial of this compound

The following diagram illustrates a typical workflow for a clinical trial designed to evaluate the efficacy and safety of this compound in patients with rheumatoid arthritis.

Actarit_Workflow Start Patient Recruitment (Rheumatoid Arthritis Diagnosis) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization GroupA This compound Treatment Group (e.g., 300 mg/day) Randomization->GroupA GroupB Control Group (Placebo or Active Comparator) Randomization->GroupB Treatment 24-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Regular Follow-up Assessments (Clinical & Laboratory) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: A typical experimental workflow for an this compound clinical trial.

References

Actarit's Mechanism of Action: A Comparative Analysis with Other Rheumatoid Arthritis Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Actarit, a disease-modifying antirheumatic drug (DMARD), with other prominent treatments for rheumatoid arthritis (RA). The information presented is based on a comprehensive review of available scientific literature and is intended to support research and development efforts in rheumatology.

Executive Summary

This compound exerts its anti-inflammatory effects through a multi-faceted approach that includes the modulation of the immune system, suppression of pro-inflammatory cytokines, and inhibition of matrix metalloproteinases.[1][2][3] A key distinguishing feature is its recently identified role as a Carbonic Anhydrase II (CAII) inhibitor.[4][5][6] While its precise interactions with intracellular signaling pathways are still under investigation, its efficacy in reducing inflammation and disease activity in RA is documented. This guide will compare these mechanisms to those of conventional synthetic DMARDs (csDMARDs) like methotrexate and sulfasalazine, a targeted synthetic DMARD (tsDMARD) like tofacitinib (a JAK inhibitor), and a biologic DMARD (bDMARD) like adalimumab (a TNF-α inhibitor).

Comparison of Mechanistic Actions

The following table summarizes the known mechanisms of action for this compound and selected comparator drugs, highlighting their primary targets and downstream effects.

DrugDrug ClassPrimary Molecular Target(s)Key Mechanistic Actions
This compound csDMARDCarbonic Anhydrase II (CAII), other targets under investigation- Inhibition of CAII[4][5][6] - Suppression of pro-inflammatory cytokines (TNF-α, IL-1β)[3] - Inhibition of Matrix Metalloproteinase-1 (MMP-1) production[3] - Reduction of nitric oxide (NO) serum levels[7] - Modulation of T-cell and macrophage activity[1][2]
Methotrexate csDMARDDihydrofolate reductase (DHFR) and other folate pathway enzymes- Inhibition of purine and pyrimidine synthesis, leading to decreased lymphocyte proliferation[8][9] - Increased extracellular adenosine levels, which has anti-inflammatory effects - Modulation of T-cell proliferation[8][10][11]
Sulfasalazine csDMARDMetabolized to sulfapyridine and 5-aminosalicylic acid (5-ASA)- Immunomodulatory effects, though the exact mechanism is not fully elucidated[1] - Potential inhibition of NF-κB and prostaglandin synthesis
Leflunomide csDMARDDihydroorotate dehydrogenase (DHODH)- Inhibition of de novo pyrimidine synthesis, leading to arrest of activated lymphocytes in the G1 phase of the cell cycle
Adalimumab bDMARD (TNF-α inhibitor)Tumor Necrosis Factor-alpha (TNF-α)- Neutralizes soluble and transmembrane TNF-α, preventing its interaction with TNF receptors[12] - Downregulates TNF-α-induced pro-inflammatory cytokine and chemokine production
Tofacitinib tsDMARD (JAK inhibitor)Janus kinases (primarily JAK1 and JAK3)- Inhibits the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines (e.g., IL-6, IL-23)[11] - Prevents the phosphorylation and activation of STATs, thereby modulating gene transcription related to inflammation

Quantitative Data on Mechanistic Parameters

Direct comparative studies providing quantitative data such as IC50 values for cytokine inhibition across all these drugs are limited in the public domain. However, specific data for this compound's inhibitory activity on a key target has been identified.

DrugParameterValueCell/System Type
This compound IC50 for Carbonic Anhydrase II (CAII) inhibition422 nMIn vitro enzyme assay[4][5][6]
This compound Reduction in spontaneous TNF-α and IL-1β secretionTherapeutic concentrations of 10⁻⁵-10⁻⁶ MPrimary synovial cells from RA patients[3]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by the comparator drugs and the putative pathway for this compound based on its known effects.

This compound's Putative Mechanism of Action

Actarit_Pathway This compound This compound CAII Carbonic Anhydrase II This compound->CAII Inhibits ImmuneCell Immune Cell (T-cell, Macrophage) This compound->ImmuneCell Modulates Synoviocyte Synoviocyte This compound->Synoviocyte Acts on ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) ImmuneCell->ProInflammatoryCytokines Reduces production NO Nitric Oxide ImmuneCell->NO Reduces production Synoviocyte->ProInflammatoryCytokines Reduces production MMP1 MMP-1 Synoviocyte->MMP1 Reduces production Inflammation Inflammation & Joint Destruction ProInflammatoryCytokines->Inflammation MMP1->Inflammation NO->Inflammation

Caption: Putative mechanism of this compound in rheumatoid arthritis.

Adalimumab (TNF-α Inhibitor) Signaling Pathway

Adalimumab_Pathway Adalimumab Adalimumab TNFa TNF-α Adalimumab->TNFa Binds & Neutralizes TNFaR TNF Receptor TNFa->TNFaR NFkB NF-κB Pathway TNFaR->NFkB MAPK MAPK Pathway TNFaR->MAPK GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression MAPK->GeneExpression Inflammation Inflammation & Joint Destruction GeneExpression->Inflammation

Caption: Adalimumab's inhibition of the TNF-α signaling pathway.

Tofacitinib (JAK Inhibitor) Signaling Pathway

Tofacitinib_Pathway Tofacitinib Tofacitinib JAK JAK Tofacitinib->JAK Inhibits Cytokine Cytokine (e.g., IL-6) CytokineR Cytokine Receptor Cytokine->CytokineR CytokineR->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression Induces Inflammation Inflammation GeneExpression->Inflammation

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively available in the public domain. However, based on published studies, the following methodologies are key to assessing its mechanism of action.

In Vitro Cytokine Production Assay
  • Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by synovial cells.

  • Cell Culture: Primary fibroblast-like synoviocytes (FLS) are isolated from the synovial tissue of RA patients and cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum).

  • Treatment: FLS are treated with varying concentrations of this compound (e.g., 10⁻⁴ to 10⁻⁷ M) for a specified period (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.[3]

  • Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentrations of cytokines such as TNF-α and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3]

Carbonic Anhydrase II (CAII) Inhibition Assay
  • Objective: To determine the inhibitory activity of this compound on CAII.

  • Method: An in vitro colorimetric assay is used to measure the esterase activity of purified human CAII. The assay measures the hydrolysis of a substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenolate).

  • Procedure: Recombinant human CAII is incubated with a range of this compound concentrations. The substrate is then added, and the rate of product formation is measured spectrophotometrically.

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.[5]

T-Cell Proliferation Assay
  • Objective: To assess the effect of this compound on T-cell proliferation.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or RA patients by density gradient centrifugation.

  • Stimulation and Treatment: PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin) or anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound.

  • Proliferation Measurement: T-cell proliferation is quantified after a set incubation period (e.g., 72 hours) using methods such as [³H]-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).

Conclusion

This compound demonstrates a unique mechanism of action among DMARDs, with its recently discovered role as a CAII inhibitor setting it apart. Its ability to modulate multiple facets of the inflammatory cascade, including cytokine production, MMP activity, and immune cell function, underscores its therapeutic potential in rheumatoid arthritis. While direct, quantitative comparisons with other DMARDs on specific signaling pathways are not yet widely available, the existing data provides a strong foundation for its clinical use and for future research to further elucidate its molecular interactions. The provided diagrams and experimental frameworks offer a guide for researchers to explore the nuances of this compound's activity and its position within the landscape of RA therapies.

References

A Head-to-Head Comparison of Actarit with Novel Immunomodulators for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of rheumatoid arthritis (RA) therapeutics, the conventional disease-modifying antirheumatic drug (DMARD) Actarit presents a unique case for comparison against a newer generation of novel immunomodulators. This guide provides a detailed, data-driven comparison of this compound with three prominent classes of novel immunomodulators: a TNF inhibitor (Adalimumab), an IL-6R inhibitor (Tocilizumab), and a Janus kinase (JAK) inhibitor (Tofacitinib).

Executive Summary

This compound, a DMARD developed in Japan, has demonstrated efficacy in early-stage RA, primarily through the modulation of T-cells and suppression of pro-inflammatory cytokines. However, the scale and scope of its clinical trial data are limited compared to the extensive evidence supporting the use of novel immunomodulators. Biologics like Adalimumab and Tocilizumab, and targeted synthetic DMARDs like Tofacitinib, offer more profound and rapid improvements in disease activity, as evidenced by higher ACR response rates and greater reductions in DAS28 scores in large-scale clinical trials. This comparison aims to provide an objective overview of the available data to inform research and development decisions.

Mechanism of Action

This compound

The precise mechanism of action of this compound is not fully elucidated, but it is understood to be an immunomodulator.[1] It is believed to exert its therapeutic effects by modulating T-cell activity and suppressing the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Novel Immunomodulators
  • Adalimumab (TNF Inhibitor): A fully human monoclonal antibody that specifically binds to TNF-α and blocks its interaction with the p55 and p75 cell surface TNF receptors. This neutralizes the biological function of TNF-α, a key cytokine in the inflammatory cascade of RA.

  • Tocilizumab (IL-6R Inhibitor): A recombinant humanized monoclonal antibody that binds to both soluble and membrane-bound IL-6 receptors (sIL-6R and mIL-6R), inhibiting IL-6-mediated signaling.[2]

  • Tofacitinib (JAK Inhibitor): An oral, small molecule that inhibits Janus kinases (JAKs). By inhibiting JAKs, Tofacitinib modulates the signaling pathways of several cytokines that are integral to the pathogenesis of RA, thereby reducing inflammation and immune responses.[3]

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by each agent.

Actarit_Mechanism Proposed Mechanism of this compound in Rheumatoid Arthritis This compound This compound T_Cell T-Cell This compound->T_Cell Modulates Activity Macrophage Macrophage This compound->Macrophage Suppresses Inflammation Joint Inflammation T_Cell->Inflammation TNF_alpha TNF-α Macrophage->TNF_alpha IL_6 IL-6 Macrophage->IL_6 TNF_alpha->Inflammation IL_6->Inflammation

Proposed Mechanism of this compound

TNF_alpha_Pathway TNF-α Signaling Pathway and Inhibition by Adalimumab Adalimumab Adalimumab TNF_alpha TNF-α Adalimumab->TNF_alpha TNFR TNFR1/TNFR2 TNF_alpha->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 NF_kB NF-κB TRAF2->NF_kB MAPK MAPK TRAF2->MAPK Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes MAPK->Pro_inflammatory_Genes

TNF-α Signaling and Adalimumab Inhibition

IL6_Pathway IL-6 Receptor Signaling Pathway and Inhibition by Tocilizumab Tocilizumab Tocilizumab IL6R IL-6R (soluble/membrane) Tocilizumab->IL6R gp130 gp130 IL6R->gp130 Complex Formation IL6 IL-6 IL6->IL6R Binds JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Nucleus Nucleus STAT3->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

IL-6R Signaling and Tocilizumab Inhibition

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Inhibition by Tofacitinib Cytokine Cytokine (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression

JAK-STAT Signaling and Tofacitinib Inhibition

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials between this compound and novel immunomodulators are lacking. Therefore, this comparison is based on data from separate clinical trials. It is important to note that patient populations, study designs, and baseline disease characteristics may vary across these trials, making direct comparisons challenging.

Data Presentation
FeatureThis compoundAdalimumab (HUMIRA®)Tocilizumab (Actemra®)Tofacitinib (Xeljanz®)
Drug Class DMARDTNF Inhibitor (Biologic)IL-6R Inhibitor (Biologic)JAK Inhibitor (tsDMARD)
Administration OralSubcutaneousIntravenous/SubcutaneousOral
ACR20 Response 31.0% (in combination with MTX in MTX-refractory patients)[4]~67% (in combination with MTX at 24 weeks)[5]~61% (in combination with DMARDs at 24 weeks)[6]~60% (monotherapy at 3 months)[7]
ACR50 Response Not widely reported~55% (in combination with MTX at 24 weeks)[5]~38% (in combination with DMARDs at 24 weeks)[6]Not widely reported in monotherapy trials
ACR70 Response Not widely reported~27% (in combination with MTX at 24 weeks)[5]Not widely reported in initial trialsNot widely reported in monotherapy trials
DAS28 Remission (<2.6) Not widely reported~23% (in combination with MTX at 24 weeks)~30% (in combination with DMARDs at 24 weeks)[2]~6.7% (in combination with MTX at 3 months in TNF-IR patients)[8]
Key Clinical Trial(s) Small-scale studies in JapanARMADA, DE019OPTION, TOWARDORAL Solo, ORAL Standard

Experimental Protocols

Detailed methodologies for the key clinical trials cited are summarized below to provide context for the presented data.

This compound Clinical Trial Methodology (Representative Example)

A study evaluating the efficacy of this compound in combination with methotrexate (MTX) in patients with active RA unresponsive to MTX provides some insight into its clinical assessment.[4]

  • Study Design: A 24-week, open-label study.[4]

  • Patient Population: 34 patients with active RA who had been unsuccessfully treated with MTX for at least 3 months.[4]

  • Intervention: this compound (300 mg/day) in combination with a stable low-dose of MTX (2.5-10 mg/week).[4]

  • Primary Efficacy Endpoint: Evaluation of disease activity using conventional measures by the Japan Rheumatism Association and the American College of Rheumatology (ACR) criteria for improvement.[4]

  • Key Assessments: Duration of morning stiffness, grip strength, swollen and tender joint counts, patient's articular pain score, modified Health Assessment Questionnaire (M-HAQ) score, and C-reactive protein (CRP) levels.[4]

Adalimumab (ARMADA Trial) Methodology

The ARMADA trial was a pivotal study that established the efficacy of Adalimumab in patients with active RA despite MTX treatment.[5]

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled study.[5]

  • Patient Population: 271 patients with active RA who had an inadequate response to MTX.[5]

  • Intervention: Subcutaneous injections of Adalimumab (20 mg, 40 mg, or 80 mg) or placebo every other week, while continuing a stable dose of MTX.[5]

  • Primary Efficacy Endpoint: The proportion of patients achieving an ACR20 response at 24 weeks.[5]

  • Key Assessments: ACR20, ACR50, and ACR70 response rates, and safety assessments.[5]

Tocilizumab (OPTION Study) Methodology

The OPTION study was a key Phase III trial that demonstrated the efficacy of Tocilizumab in patients with an inadequate response to MTX.

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.[9]

  • Patient Population: 623 patients with moderate to severe active RA and an inadequate response to MTX.[9]

  • Intervention: Intravenous infusions of Tocilizumab (4 mg/kg or 8 mg/kg) or placebo every 4 weeks, in combination with a stable dose of MTX.[9]

  • Primary Efficacy Endpoint: The proportion of patients achieving an ACR20 response at week 24.[9]

  • Key Assessments: ACR20, ACR50, ACR70 response rates, DAS28 scores, and safety.[9]

Tofacitinib (ORAL Solo Trial) Methodology

The ORAL Solo trial was a pivotal Phase III study that evaluated the efficacy and safety of Tofacitinib as a monotherapy.[7]

  • Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 611 patients with moderate to severe active RA who had an inadequate response or intolerance to at least one DMARD.

  • Intervention: Oral Tofacitinib (5 mg or 10 mg twice daily) or placebo.

  • Primary Efficacy Endpoints: ACR20 response rate at month 3, change from baseline in Health Assessment Questionnaire-Disability Index (HAQ-DI) at month 3, and the proportion of patients with a DAS28-4(ESR) of less than 2.6 at month 3.

  • Key Assessments: ACR20/50/70 response rates, DAS28 scores, HAQ-DI, and safety.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a clinical trial evaluating a novel immunomodulator in rheumatoid arthritis.

Clinical_Trial_Workflow Typical Rheumatoid Arthritis Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (DAS28, ACR components, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., Novel Immunomodulator + MTX) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Placebo + MTX) Randomization->Treatment_B Follow_up Follow-up Visits (e.g., Weeks 4, 12, 24) Treatment_A->Follow_up Treatment_B->Follow_up Efficacy_Assessment Efficacy Assessment (ACR20/50/70, DAS28) Follow_up->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events) Follow_up->Safety_Assessment Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results Results Interpretation Data_Analysis->Results

Workflow of a Typical RA Clinical Trial

Conclusion

This compound, as a conventional DMARD, has shown a degree of efficacy in treating rheumatoid arthritis, particularly in its early stages. However, the available clinical data is limited in comparison to the extensive body of evidence supporting the use of novel immunomodulators. Biologics such as Adalimumab and Tocilizumab, and targeted synthetic DMARDs like Tofacitinib, have demonstrated superior and more rapid efficacy in larger, more robust clinical trials.

For researchers and drug development professionals, this comparison highlights the significant advancements made in RA therapy. While this compound may still have a role in specific patient populations or as a comparator in certain research contexts, the focus of modern drug development has clearly shifted towards the more targeted and potent mechanisms of action offered by novel immunomodulators. Future research may further elucidate the specific patient profiles that could benefit most from each of these therapeutic approaches.

References

Safety Operating Guide

Personal protective equipment for handling Actarit

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Actarit, a disease-modifying antirheumatic drug (DMARD). Following these procedures will help maintain a safe laboratory environment and ensure compliance with regulations.

Personal Protective Equipment (PPE) for Handling this compound

When handling this compound in a solid form, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile rubberProtects against skin contact.
Eye Protection Safety GlassesWith side shieldsProtects eyes from dust particles.
Body Protection Lab CoatStandard laboratory coatProtects skin and personal clothing.

Note: Always inspect PPE for damage before use and ensure it is worn correctly.

This compound Handling and Disposal Procedures at a Glance

Proper operational and disposal plans are critical for laboratory safety and environmental protection. The tables below outline the step-by-step procedures for handling this compound and disposing of this compound waste.

Operational Plan: Handling this compound

StepActionDetailed Instructions
1.Preparation Before handling, ensure you have read the Safety Data Sheet (SDS). Designate a specific area for handling this compound. Ensure the work area is clean and uncluttered.
2.Donning PPE Put on a lab coat, followed by safety glasses with side shields, and finally, nitrile gloves.
3.Weighing/Handling Handle this compound in a well-ventilated area. Avoid creating dust. If there is a risk of aerosolization, use a fume hood. Use a dedicated spatula and weighing paper.
4.Post-Handling Clean the handling area and any equipment used with an appropriate solvent.
5.Doffing PPE Remove gloves first, followed by the lab coat, and then safety glasses. Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: this compound Waste

StepActionDetailed Instructions
1.Segregation Segregate this compound waste from other laboratory waste. This includes any unused product, contaminated consumables (e.g., weighing paper, gloves), and empty containers.
2.Waste Container Place solid this compound waste in a clearly labeled, sealed plastic bag or a designated hazardous waste container.[1] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1]
3.Labeling Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the date.[2]
4.Storage Store the sealed and labeled waste container in a designated, secure area away from incompatible materials until it can be collected by a licensed waste disposal service.[1][2]
5.Professional Disposal Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal company.[2][3] Do not dispose of this compound with household garbage or down the drain.[2]

Workflow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.

Actarit_Workflow cluster_handling Handling Procedure cluster_disposal Disposal Procedure Prep 1. Preparation (Read SDS, Designate Area) Don_PPE 2. Don PPE (Lab Coat, Glasses, Gloves) Prep->Don_PPE Handle 3. Handle this compound (Ventilated Area, Avoid Dust) Don_PPE->Handle Clean 4. Clean Workspace Handle->Clean Segregate 1. Segregate Waste Handle->Segregate Generates Waste Doff_PPE 5. Doff PPE & Wash Hands Clean->Doff_PPE Container 2. Place in Labeled Hazardous Waste Container Segregate->Container Store 3. Store Securely Container->Store Dispose 4. Professional Disposal (via EHS/Certified Vendor) Store->Dispose

Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Actarit
Reactant of Route 2
Reactant of Route 2
Actarit

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.